Vinyl butyrate
Description
Overview of Vinyl Butyrate (B1204436) (VB) in Polymer Science and Daily-Life Materials
In polymer science, vinyl butyrate is primarily utilized as a monomer for polymerization and copolymerization reactions. ontosight.ai The resulting polymers and copolymers possess desirable properties such as flexibility, adhesion, and chemical resistance. ontosight.ai These characteristics make them valuable in the production of coatings, adhesives, and resins. cymitquimica.com For instance, polyvinyl butyral (PVB), a derivative of this compound, is a key component in laminated glass, coatings, and structural adhesives. mdpi.com
The applications of this compound extend to various everyday materials. Its polymers are used in the manufacturing of plastics and paints. nih.gov The versatility of vinyl-based polymers, in general, is evident in their widespread use in construction materials like siding and roofing, as well as in packaging for food and pharmaceuticals. azom.com
Table 1: Applications of this compound and its Polymers
| Application Area | Specific Use | Reference |
|---|---|---|
| Polymer Science | Monomer for polymerization/copolymerization | ontosight.ai |
| Production of coatings and adhesives | cymitquimica.com | |
| Synthesis of resins | cymitquimica.com | |
| Daily-Life Materials | Manufacturing of plastics and paints | nih.gov |
| Laminated glass (as PVB) | mdpi.com | |
| Food and pharmaceutical packaging | azom.com |
Significance of Understanding VB Conversion Mechanisms and Kinetics for Environmental Impact and Material Applications
The extensive use of this compound in industrial processes and consumer goods leads to its inevitable release into the atmosphere. researchgate.netrsc.org Therefore, a thorough understanding of its conversion mechanisms and kinetics is crucial for assessing its environmental fate and impact. researchgate.netrsc.org Research into the atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals helps in determining its persistence and potential to form secondary pollutants. researchgate.netrsc.org Studies suggest that this compound is not a persistent organic pollutant; however, its atmospheric reactions can lead to the formation of other compounds of environmental concern, such as NO₂. researchgate.netrsc.org
From a materials application perspective, understanding the kinetics of this compound polymerization is essential for controlling the properties of the final polymer. The reactivity of the vinyl group allows for free radical polymerization, leading to the formation of long polymer chains that determine the material's flexibility, durability, and resistance to environmental factors. Knowledge of reaction kinetics enables the tailoring of polymer structures to achieve desired performance characteristics in various applications, from adhesives to advanced polymer matrices for batteries. mdpi.comresearchgate.net
Historical Context of Vinyl Ester Polymer Research
The commercial introduction of vinyl ester resins dates back to the early 1960s. vt.edu These resins are a result of the reaction between epoxy resins and ethylenically unsaturated monocarboxylic acids. vt.edu For a long time, vinyl ester resins were often grouped with the unsaturated polyester (B1180765) family, which resulted in comparatively less dedicated research on their specific formation, structure, and properties. vt.edu
Much of the early research on the curing behavior and morphology of free-radical cured resins was focused on unsaturated polyesters. vt.edu However, as the industrial importance of vinyl ester resins grew, research expanded to include the synthesis of new vinyl esters with improved properties like enhanced toughness and reduced viscosity. vt.edu The development of reversible-deactivation radical polymerization techniques has more recently sparked increased interest in poly(vinyl ester)s, allowing for greater control over polymer chain characteristics such as molar mass, end-groups, and architecture. mdpi.com
Current Research Trends and Future Directions for this compound
Current research on this compound is diverse, spanning from environmental science to advanced materials development. A significant trend involves the investigation of its atmospheric chemistry to better understand its environmental impact. researchgate.netrsc.org This includes detailed kinetic modeling of its reactions with atmospheric oxidants. researchgate.netrsc.org
In materials science, there is a growing interest in creating novel polymers and copolymers derived from this compound for specialized applications. ontosight.aimdpi.com These include:
Kinetic Hydrate Inhibitors: Copolymers of N-methyl-N-vinylacetamide (VIMA) and this compound have shown excellent performance in preventing the formation of natural gas hydrates, with the butyrate group being a key factor in its effectiveness. mdpi.com
Solid-State Batteries: Poly(this compound) esters are being explored as a stable polymer matrix for solid-state lithium-metal batteries. researchgate.net These materials are designed to be highly stable with lithium metal and possess appreciable ionic conductivity. researchgate.net
Enzyme Immobilization: Research is being conducted on the use of this compound in enzymatic catalysis, for example, in the synthesis of butyl butyrate using lipase (B570770). researchgate.net This includes immobilizing enzymes in various carriers to enhance their activity and stability. researchgate.netresearchgate.net
Future research is expected to continue focusing on the development of biodegradable and bio-based polymers from vinyl esters to address environmental concerns. und.edu Furthermore, the optimization of polymerization techniques to create highly controlled polymer architectures for high-performance applications remains a key area of investigation. mdpi.com The market for this compound is also projected to grow, indicating its continued importance in various industries. prof-research.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl butanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3 | |
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InChI Key |
MEGHWIAOTJPCHQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCC(=O)OC=C | |
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Molecular Formula |
C6H10O2 | |
| Record name | VINYL BUTYRATE, STABILIZED | |
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Related CAS |
24991-31-9 | |
| Record name | Poly(vinyl butyrate) | |
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DSSTOX Substance ID |
DTXSID0074556 | |
| Record name | Butanoic acid, ethenyl ester | |
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Molecular Weight |
114.14 g/mol | |
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Physical Description |
Vinyl butyrate, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints., Colorless liquid; [CAMEO] | |
| Record name | VINYL BUTYRATE, STABILIZED | |
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| Record name | Vinyl butryate | |
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Flash Point |
68 °F (NFPA, 2010) | |
| Record name | VINYL BUTYRATE, STABILIZED | |
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CAS No. |
123-20-6 | |
| Record name | VINYL BUTYRATE, STABILIZED | |
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| Record name | Vinyl butyrate | |
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| Record name | Butanoic acid, ethenyl ester | |
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| Record name | Vinyl butyrate | |
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Synthesis and Reaction Methodologies of Vinyl Butyrate
Established Laboratory Synthesis Routes
Traditional chemical synthesis of vinyl butyrate (B1204436) involves several established methods, primarily focusing on esterification and transesterification reactions. These methods are well-documented and widely used in laboratory and industrial settings.
Esterification of Vinyl Alcohol with Butyric Acid
A foundational method for producing vinyl butyrate is the acid-catalyzed esterification of vinyl alcohol with butyric acid. cymitquimica.com This reaction typically utilizes a Brønsted acid catalyst, such as sulfuric acid, to facilitate the reaction. The process involves the protonation of the carbonyl oxygen in butyric acid, which enhances its susceptibility to a nucleophilic attack by vinyl alcohol. To drive the reaction towards the formation of the ester and achieve high yields, the reaction is often conducted under reflux conditions with controlled heating to prevent the polymerization of the vinyl group.
Key parameters for optimizing this reaction include the molar ratio of the reactants, temperature, and catalyst concentration. An optimal molar ratio of butyric acid to vinyl alcohol is typically around 1:1.2 to maximize ester formation. The reaction temperature is a critical factor, with optimal yields of 95% or higher being achieved at 130°C. A catalyst concentration of approximately 8% by mass is generally sufficient to ensure efficient proton transfer.
Transesterification Reactions with Vinyl Acetate (B1210297) or Butyric Acid
Transesterification is another common and efficient method for synthesizing this compound. This process involves the reaction of a vinyl ester, most commonly vinyl acetate, with butyric acid, or the reaction of a butyrate ester with a vinyl-containing compound. sigmaaldrich.comscispace.com The vinyl group in vinyl esters like this compound makes them more reactive than their ethyl or butyl counterparts, facilitating efficient transesterification.
Lipases, particularly from Candida antarctica (Lipase B), are often used as biocatalysts in these reactions. sigmaaldrich.com For instance, this compound can act as an acyl donor in the synthesis of other esters, such as citronellyl esters. sigmaaldrich.com The reaction can also be performed using natural flavonoids. sigmaaldrich.com The efficiency of transesterification can be influenced by the choice of solvent and the nature of the substrates. For example, the synthesis of butyl butyrate from this compound and butanol catalyzed by free Candida antarctica lipase (B570770) B (CALB) has been shown to be faster in more hydrophobic ionic liquids. researchgate.net However, higher concentrations of reactants like vinyl acetate and this compound can sometimes have an inhibitory effect on the enzyme's activity. scispace.com
Direct Synthesis from Butyraldehyde (B50154) and Acetic Anhydride Followed by Dehydration
This compound can also be synthesized directly from butyraldehyde and acetic anhydride, followed by a dehydration step. ontosight.ai This method provides an alternative route to the more common esterification and transesterification reactions. While specific details of the reaction mechanism and conditions are proprietary to industrial processes, the general pathway involves the formation of an intermediate which is then dehydrated to yield the final this compound product.
Biocatalytic Synthesis Approaches
In recent years, there has been a growing interest in developing sustainable and environmentally friendly methods for chemical synthesis. Biocatalytic routes, particularly those using engineered microorganisms, offer a promising alternative to traditional chemical methods for producing this compound and other esters.
Microbial Co-cultures (e.g., Engineered Escherichia coli Strains)
Engineered strains of Escherichia coli have been successfully used for the de novo biosynthesis of various esters. nih.gov This approach involves the compartmentalization of metabolic pathways into specialist cells within a co-culture system. nih.gov For the synthesis of esters like isobutyl butyrate, for example, the metabolic pathway can be divided into modules, such as an isobutanol submodule and a butyl-CoA submodule, which are then distributed between different E. coli specialist strains. nih.gov This division of labor allows for more efficient and selective production of the target ester. nih.gov
The biosynthesis of the butyrate component in these engineered systems typically starts from a simple carbon source like glucose. nih.govresearchgate.net Through glycolysis, glucose is converted to acetyl-CoA. researchgate.net In engineered E. coli, heterologous pathways from organisms like Clostridium acetobutylicum are introduced to convert acetyl-CoA into butyryl-CoA. nih.govmdpi.com This involves a series of enzymatic steps.
The engineered metabolic pathway for butyrate production can be summarized as follows:
Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA. researchgate.net
This is followed by dehydration to crotonyl-CoA.
Finally, crotonyl-CoA is reduced to butyryl-CoA.
To enhance the efficiency of this pathway, metabolic engineering strategies are employed. These can include the deletion of competing metabolic pathways to channel more carbon flux towards butyrate production and the use of synthetic scaffold proteins to co-localize the pathway enzymes, which can significantly improve production titers. nih.gov The final step in this compound synthesis would involve the esterification of this microbially produced butyrate with a vinyl group donor, a process that can also be facilitated by enzymes.
Optimization of Aeration Conditions for Yield Enhancement
The microbial synthesis of this compound is a complex process where aeration is a critical parameter for maximizing product yield. In engineered Escherichia coli co-cultures designed for this compound production from glucose, precise control over the oxygen supply is paramount. The aeration rate directly influences the metabolic pathways, particularly the balance of NADH (Nicotinamide Adenine Dinucleotide + Hydrogen).
Table 1: Effect of Aeration on Microbial this compound Production
| Aeration Rate (vvm) | Key Observation | Reference |
|---|---|---|
| 0.3 - 0.75 | Required range to balance NADH metabolism for biosynthesis. | |
| 0.5 | Optimal rate for achieving the highest yield (12.4 g/L) in E. coli co-cultures. |
Enzymatic Catalysis (e.g., Candida antarctica Lipase B (CaLB))
Enzymatic catalysis, particularly using lipases, has emerged as a powerful and selective method for this compound synthesis and its application in other reactions. Candida antarctica lipase B (CaLB) is one of the most extensively studied and utilized enzymes for these transformations due to its high efficiency, stability, and selectivity. acs.orgnih.govresearcher.life It is used in both free and immobilized forms to catalyze transesterification reactions for the synthesis of various flavor esters. researcher.life The use of CaLB allows for reactions under mild conditions, often leading to higher purity products compared to traditional chemical methods. chemrxiv.org
Acyl Donor Applications in Ester Synthesis
This compound serves as a highly effective acyl donor in enzymatic ester synthesis. sigmaaldrich.com Its vinyl group makes it more reactive than corresponding alkyl esters like ethyl or butyl esters, facilitating an irreversible transesterification reaction. acs.org This property is advantageous as it drives the reaction equilibrium towards product formation.
CaLB has been successfully used to catalyze the synthesis of a variety of esters using this compound as the acylating agent. For example, it is employed in the synthesis of citronellyl esters (such as acetate, propionate (B1217596), and butyrate) and in the acylation of more complex molecules like 5-azacytidine (B1684299) and dihydromyricetin (B1665482). nih.govsigmaaldrich.commdpi.com The choice of acyl donor can significantly influence reaction rates and conversion. In the acylation of dihydromyricetin, the conversion with this compound was found to be higher than with vinyl acetate under similar conditions. mdpi.com
Regioselective Acylation Studies
A significant advantage of enzymatic catalysis with CaLB is its ability to perform highly regioselective acylations on polyfunctional molecules. This compound is frequently used as the acyl donor in these studies. For instance, in the acylation of 5-azacytidine, CaLB directs the butyryl group almost exclusively to the 5'-hydroxyl position, resulting in 5'-O-butyryl-5-azacytidine with over 99% regioselectivity. nih.gov
Similarly, studies on the acylation of dihydromyricetin using CaLB and this compound in methyl tert-butyl ether showed the formation of two specific products, 7-O-acyl-DHM and 3-O-acyl-DHM, demonstrating the enzyme's ability to selectively target certain hydroxyl groups. mdpi.com The molar ratio of the substrate to this compound was also found to influence regioselectivity; at a lower ratio (1:5), only one product was formed, while increasing the acyl donor concentration led to the formation of a second acylated product. mdpi.com In studies involving vitamin D precursors, CaLB in THF demonstrated high regioselectivity for the C-5 hydroxyl group when using vinyl esters like this compound. core.ac.uk
Table 2: Regioselective Acylation using this compound Catalyzed by CaLB
| Substrate | Acylation Position | Regioselectivity | Reference |
|---|---|---|---|
| 5-Azacytidine | 5'-Hydroxyl | >99% | nih.gov |
| Dihydromyricetin | 3-O and 7-O positions | Dependent on substrate molar ratio | mdpi.com |
Impact of Immobilization on Process Kinetics and Enantioselectivity
Immobilization generally enhances the thermal and operational stability of CaLB. For example, CaLB immobilized on coconut fiber showed a 92-fold increase in half-life at 60°C compared to the soluble enzyme and retained 80% of its initial activity after six cycles in butyl butyrate synthesis. nih.gov However, the impact on kinetics and enantioselectivity can be complex. Immobilization can introduce mass-transport limitations, which may decrease the reaction rate and enantioselectivity. diva-portal.org Conversely, immobilization can sometimes lead to conformational changes in the enzyme that may enhance activity. mdpi.com Studies on Pseudomonas fluorescens lipase supported on mesoporous materials for transesterification with this compound showed that immobilization increased the reaction rate more than two-fold but decreased the enantioselectivity. pan.pl The choice of support and immobilization technique is therefore crucial and must be tailored to the specific reaction to optimize both kinetic performance and selectivity. mdpi.commdpi.com
Reaction Condition Optimization for Synthesis
Temperature Control and Reflux Considerations to Prevent Polymerization
The vinyl group in this compound makes it susceptible to polymerization, a critical consideration during its synthesis and handling. icheme.org Controlling the reaction temperature is the primary method to prevent unwanted polymerization.
In acid-catalyzed esterification methods, which are exothermic, controlled heating under reflux is necessary. An optimal temperature of 130°C has been reported for the acid-catalyzed reaction between butyric acid and vinyl alcohol, balancing reaction kinetics with thermal stability to achieve yields over 95%. For other vinyl esters like vinyl stearate, it is noted that using higher boiling point reactants may require reduced pressure to maintain low reaction temperatures and prevent degradation and polymer formation. google.com Commercial preparations of this compound often contain stabilizers like 4-methoxyphenol (B1676288) to inhibit polymerization during storage. sigmaaldrich.com
In enzymatic reactions, optimal temperatures are generally lower and depend on the specific enzyme and reaction system. For CaLB-catalyzed reactions involving this compound, optimal temperatures are often reported in the range of 50°C to 60°C. acs.orgnih.govresearchgate.net For instance, the synthesis of 5'-O-butyryl-5-azacytidine was optimized at 60°C, while butyl butyrate synthesis in ionic liquids was performed at 50°C. acs.orgnih.gov Exceeding the optimal temperature in enzymatic systems can lead to enzyme denaturation and loss of activity, in addition to increasing the risk of polymerization. researchgate.net
Molar Ratio Optimization of Reactants
The molar ratio of reactants is a critical parameter in the synthesis of this compound, significantly influencing the reaction yield and efficiency. In the acid-catalyzed esterification of butyric acid with vinyl alcohol, a molar ratio of 1:1.2 (butyric acid to alcohol) has been found to maximize the formation of the ester while minimizing side reactions. This excess of the alcohol helps to drive the equilibrium towards the product side, resulting in high yields.
In enzymatic synthesis, the optimal molar ratio can vary depending on the specific enzyme and reaction conditions. For instance, in the transesterification of this compound with methanol (B129727) catalyzed by lipase from Aspergillus fumigatus, a molar ratio of 2:2 (this compound to methanol) was determined to be optimal. jst.go.jpresearchgate.net In another study involving the synthesis of butyl butyrate using a cutinase from Fusarium oxysporum, a this compound to butanol molar ratio of 3:1 resulted in a conversion yield of over 99%. nih.gov For the production of geranyl butyrate catalyzed by Eversa Transform 2.0 lipase, an optimal molar ratio of 1:5 (butyric acid to geraniol) was identified. nih.gov
The optimization of the molar ratio is often determined experimentally, and the ideal ratio can be influenced by factors such as the nature of the reactants, the catalyst used, and other reaction parameters like temperature and reaction time.
Table 1: Optimized Molar Ratios in Butyrate Ester Synthesis
| Product | Reactants | Catalyst | Optimal Molar Ratio | Yield/Conversion |
|---|---|---|---|---|
| This compound | Butyric Acid, Vinyl Alcohol | Acid Catalyst | 1:1.2 | 96.8% |
| Methyl Butyrate | This compound, Methanol | Aspergillus fumigatus Lipase | 2:2 | 86% |
| Butyl Butyrate | This compound, Butanol | Fusarium oxysporum Cutinase | 3:1 | >99% |
| Geranyl Butyrate | Butyric Acid, Geraniol | Eversa Transform 2.0 Lipase | 1:5 | 93% |
Catalyst Loading and Type (e.g., Brønsted Acid Catalysts, Heterogeneous Catalysts)
Brønsted Acid Catalysts: Traditional synthesis often employs Brønsted acid catalysts like sulfuric acid or p-toluenesulfonic acid. These catalysts work by protonating the carbonyl oxygen of butyric acid, which facilitates the nucleophilic attack by vinyl alcohol. An optimal catalyst concentration of 8 mass% has been reported to ensure efficient proton transfer without generating excessive acid waste.
Heterogeneous Catalysts: To enhance sustainability and simplify catalyst recovery, heterogeneous catalysts have been developed. A notable example is a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst ([PVPP-BS]HSO₄), which has demonstrated high efficacy in the esterification of butyric acid. This catalyst is stable up to 250°C and can be reused for multiple cycles with over 90% conversion rates. Its porous structure provides a large surface area for reactant adsorption, contributing to its high performance. Another approach involves using a supported HgSO₄/C solid catalyst for the vinyl group exchange reaction between a carboxylic acid and vinyl acetate, which offers high catalytic activity and easy separation from the product. google.com
Enzymatic Catalysts (Biocatalysts): Lipases are widely used for the enzymatic synthesis of butyrate esters due to their high selectivity and mild reaction conditions. Lipase A from Candida antarctica (CAL-A) and lipases from Aspergillus fumigatus and Thermomyces lanuginosus (Eversa Transform 2.0) have been successfully employed. jst.go.jpnih.govscielo.brnih.gov The loading of the biocatalyst is a key parameter to optimize. For example, in the synthesis of methyl butyrate, a purified lipase concentration of 30 µg/ml yielded the maximum ester production. jst.go.jpresearchgate.net For geranyl butyrate synthesis, a 15% (w/w) biocatalyst load of Eversa Transform 2.0 was found to be optimal. nih.gov Immobilization of these enzymes on solid supports, such as in a supported ionic liquid phase (SILP), can further enhance their stability and reusability. mdpi.com
Table 2: Catalyst Performance in Butyrate Ester Synthesis
| Catalyst Type | Specific Catalyst | Reactants | Product | Key Findings |
|---|---|---|---|---|
| Brønsted Acid | Sulfuric Acid | Butyric Acid, Vinyl Alcohol | This compound | 8 mass% loading optimal for high yield. |
| Heterogeneous | [PVPP-BS]HSO₄ | Butyric Acid, Alcohols | Butyrate Esters | Reusable for up to six cycles with >90% conversion. |
| Heterogeneous | HgSO₄/C | Carboxylic Acid, Vinyl Acetate | Vinyl Carboxylate | High catalytic activity and easy separation. google.com |
| Biocatalyst | Aspergillus fumigatus Lipase | This compound, Methanol | Methyl Butyrate | 30 µg/ml loading for 86% yield. jst.go.jpresearchgate.net |
| Biocatalyst | Eversa Transform 2.0 Lipase | Butyric Acid, Geraniol | Geranyl Butyrate | 15% (w/w) loading for 93% conversion. nih.gov |
| Biocatalyst | Candida antarctica Lipase A | Tertiary Benzyl (B1604629) Bicyclic Alcohols, this compound | (R)-esters | Optimized enzyme/substrate ratio of 2:1 (m/m) reduced reaction time significantly. scielo.br |
Reaction Time Parameters
The duration of the reaction is a crucial factor that is optimized to achieve the maximum yield of this compound while minimizing the potential for side reactions or product degradation.
In acid-catalyzed esterification for this compound synthesis, a reaction time of 4 hours has been identified as optimal to achieve a yield of 96.8%.
For enzymatic reactions, the optimal time can vary. In the synthesis of methyl butyrate using lipase from Aspergillus fumigatus, the maximum yield was achieved after 16 hours of incubation. jst.go.jpresearchgate.net The synthesis of butyl butyrate with a cutinase from Fusarium oxysporum reached a conversion of over 99% within 6 hours. nih.gov Similarly, the production of geranyl butyrate catalyzed by Eversa Transform 2.0 lipase also achieved a 93% conversion in 6 hours. nih.gov In the kinetic resolution of tertiary benzyl bicyclic alcohols using Candida antarctica lipase A, optimizing reaction parameters, including the use of this compound as an acyl donor, reduced the reaction time from 24 hours to 4-5 hours while maintaining high conversion and selectivity. scielo.br
The progress of the reaction is often monitored using techniques like gas chromatography (GC) to determine the point at which the reaction has reached completion or equilibrium.
Table 3: Optimized Reaction Times for Butyrate Ester Synthesis
| Product | Catalyst | Optimal Reaction Time | Yield/Conversion |
|---|---|---|---|
| This compound | Acid Catalyst | 4 hours | 96.8% |
| Methyl Butyrate | Aspergillus fumigatus Lipase | 16 hours | 86% |
| Butyl Butyrate | Fusarium oxysporum Cutinase | 6 hours | >99% |
| Geranyl Butyrate | Eversa Transform 2.0 Lipase | 6 hours | 93% |
| (R)-esters | Candida antarctica Lipase A | 4-5 hours | 44-45% |
Stability Considerations during Synthesis
Susceptibility to Oxidation
This compound's structure, particularly the presence of a vinyl group, makes it susceptible to oxidation. This degradation can be initiated by factors such as light, heat, and the presence of radical species. spnhc.org The vinyl group can undergo free radical polymerization, leading to the formation of polymers. Ab initio studies have shown that hydroxyl (OH) radicals can abstract a hydrogen atom from the β-carbon of the butyrate portion of the molecule, leading to the formation of butanoic acid as a primary oxidation byproduct.
To mitigate oxidation during synthesis, it is often necessary to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to suppress radical-induced degradation. google.com Temperature control is also crucial, as maintaining temperatures below 100°C can reduce the formation of OH radicals.
Role of Stabilizers (e.g., 4-methoxyphenol (MEHQ))
To prevent unwanted polymerization and oxidation during synthesis, storage, and transportation, stabilizers are commonly added to this compound. vinatiorganics.comnj.govbiosynth.comsigmaaldrich.com A widely used stabilizer is 4-methoxyphenol (MEHQ), also known as hydroquinone (B1673460) monomethyl ether. vinatiorganics.comsigmaaldrich.comchemicalbook.comnih.gov
MEHQ functions as a free-radical scavenger. vinatiorganics.comchemicalbook.com It does not directly react with the initial carbon radicals of the monomer. Instead, these primary radicals react with dissolved oxygen to form peroxy radicals. chemicalbook.com MEHQ then traps these peroxy radicals, forming more stable radicals that are less likely to initiate further polymerization. chemicalbook.com This process effectively inhibits the formation of long polymer chains and reduces the consumption rate of oxygen, thereby enhancing the stability of the monomer. chemicalbook.com Commercial preparations of this compound often contain around 20 ppm of MEHQ as a stabilizer. sigmaaldrich.com The presence of a stabilizer like MEHQ is critical for ensuring the quality, safety, and shelf life of the product. vinatiorganics.com
Polymerization and Copolymerization of Vinyl Butyrate
Homopolymerization Mechanisms of Vinyl Butyrate (B1204436)
The homopolymerization of vinyl butyrate involves the bonding of multiple this compound monomer units to form a polymer chain. This process is primarily achieved through a free-radical mechanism. mdpi.com
Free radical polymerization is a chain reaction method widely used for producing polymers from vinyl monomers. fujifilm.com The process proceeds through a mechanism involving four fundamental steps: initiation, propagation, chain transfer, and termination. fujifilm.comuomustansiriyah.edu.iq The high reactivity of the propagating radicals in vinyl ester polymerization leads to a high frequency of side reactions, particularly chain transfer. mdpi.com
The initiation of free radical polymerization requires a source of free radicals, which is provided by an initiator compound. libretexts.org Commonly used initiators for this process are azo compounds and peroxides. fujifilm.com The process begins with the decomposition of the initiator, typically induced by heat, to generate two free radicals. fujifilm.com
The propagation stage involves the rapid, sequential addition of monomer molecules to the growing polymer radical. uomustansiriyah.edu.iqmdpi.com This chain growth continues until the radical is deactivated through a termination reaction. mdpi.com Termination typically occurs through one of two primary mechanisms: combination or disproportionation. libretexts.org
Combination (Recombination): Two growing polymer radical chains react with each other to form a single, longer, non-radical polymer molecule. libretexts.org
Disproportionation: This mechanism involves the transfer of an atom, usually hydrogen, from one propagating radical to another. This results in the formation of two separate "dead" polymer chains: one with a saturated end group and another with an unsaturated end group. libretexts.orgwikipedia.org
The relative importance of these termination methods depends on the specific monomer and reaction conditions. libretexts.org For vinyl acetate (B1210297), a monomer structurally similar to this compound, termination occurs predominantly through disproportionation. libretexts.org
| Termination Mechanism | Description | Resulting Polymer Chains |
|---|---|---|
| Combination | Two propagating radicals join together. | One longer, saturated polymer chain. |
| Disproportionation | A hydrogen atom is transferred from one radical to another. | Two polymer chains: one saturated and one unsaturated. |
Chain transfer is a crucial reaction in free radical polymerization that involves the termination of a growing polymer chain and the creation of a new radical that can initiate a new chain. wikipedia.org This process generally leads to a reduction in the average molecular weight of the resulting polymer. wikipedia.org In the polymerization of vinyl esters, chain transfer reactions are particularly significant. mdpi.com The transfer of the radical activity can occur to a monomer, a solvent molecule, or another polymer chain. rubbernews.com
Chain Transfer to Monomer: The propagating radical abstracts an atom from a monomer molecule. This terminates the existing chain and creates a new monomer radical, which can then start a new polymer chain. wikipedia.orgresearchgate.net
Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can transfer its activity to a solvent molecule. youtube.com This halts the growth of the polymer chain and creates a new radical on the solvent molecule, which may or may not be efficient at initiating a new chain. youtube.commdpi.com The choice of solvent and its specific chain transfer constant can be used to control the molecular weight of the polymer. youtube.com
Chain Transfer to Polymer: A propagating radical can abstract an atom from a finished polymer chain. This creates a new radical site on the polymer backbone, from which a new branch can grow. rubbernews.comrsc.org
| Type of Chain Transfer | Description | Consequence |
|---|---|---|
| To Monomer | Radical activity is transferred to a monomer molecule. | Formation of a new, shorter polymer chain; limits maximum molecular weight. wikipedia.org |
| To Solvent | Radical activity is transferred to a solvent molecule. | Premature termination of the polymer chain, reducing average molecular weight. youtube.com |
| To Polymer | Radical activity is transferred to an existing polymer chain. | Formation of branched polymers. rubbernews.com |
During the propagation step, monomer units typically add in a "head-to-tail" fashion, which is energetically more favorable. However, "head-to-head" addition can occur as a side reaction, where the monomer adds in the reverse orientation. mdpi.comfigshare.com This creates a less stable radical at the chain end and introduces a structural irregularity, or defect, into the polymer backbone. figshare.comresearchgate.net The frequency of head-to-head linkages in the polymerization of vinyl esters is influenced by the specific structure of the monomer. researchgate.net
Chain transfer to the polymer is a key mechanism for the formation of branched structures. rubbernews.com This can occur through two distinct pathways:
Intramolecular Chain Transfer: Often referred to as "backbiting," this process involves the radical at the end of a growing chain abstracting a hydrogen atom from a monomer unit further back along the same chain. This results in the formation of a radical site on the polymer backbone, leading to the growth of a short-chain branch. mdpi.comrsc.orgchemrxiv.org
Intermolecular Chain Transfer: In this case, a propagating radical abstracts a hydrogen atom from a separate, pre-existing polymer chain. The new radical site on that polymer chain can then initiate the growth of a long-chain branch. mdpi.comrsc.org
Free Radical Polymerization
Impact of Impurities on Polymerization Kinetics
In vinyl polymerizations, the presence of impurities can significantly alter the reaction kinetics and the properties of the resulting polymer. While specific research on this compound is limited, the effects of impurities on the polymerization of other vinyl esters, such as vinyl acetate, and vinyl monomers like vinyl chloride, provide valuable insights. Impurities can originate from the monomer synthesis process, storage, or the polymerization medium itself.
Common impurities in vinyl monomers include residual acids (e.g., acetic acid from vinyl acetate hydrolysis), aldehydes, and alcohols. researchgate.net These substances can act as chain transfer agents, leading to a decrease in the molecular weight of the polymer and a potential increase in branching. For instance, in the polymerization of vinyl acetate in microemulsions, n-butanol has been shown to act as a chain transfer agent, reducing the molar mass of the resulting polymer. researchgate.net
Other impurities, such as dissolved oxygen, can act as inhibitors or retarders. Oxygen can react with initiating radicals to form less reactive peroxy radicals, leading to an induction period where polymerization is delayed or completely halted. jofamericanscience.org Similarly, acidic impurities like hydrogen chloride (HCl) in vinyl chloride monomer can decrease the porosity of the resulting PVC resin. jofamericanscience.org The presence of other monomers, such as butene-1, can also affect polymer properties by increasing porosity and decreasing the average particle size. jofamericanscience.org Therefore, for consistent and predictable polymerization kinetics of this compound, high-purity monomer and reagents are essential.
Copolymerization with this compound
This compound is utilized in copolymerization to produce polymers with tailored properties. Its incorporation can modify characteristics such as glass transition temperature (Tg), solubility, and hydrophobicity. Controlled polymerization techniques are often employed to synthesize well-defined copolymers with specific architectures.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The process is mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which controls the growth of polymer chains. For less activated monomers like vinyl esters, including this compound, xanthates are commonly used as effective RAFT agents. mdpi.comresearchgate.net
Research has demonstrated the successful RAFT polymerization of this compound. mdpi.comresearchgate.netrsc.org Studies conducted within the nanochannels of metal-organic frameworks (MOFs) have shown a direct correlation between the monomer size of vinyl esters and their polymerization behavior. As the monomer size increases from vinyl acetate (VAc) to vinyl propionate (B1217596) (VPr) and this compound (VBu), the conversion, molecular weight, and polydispersity index (Đ) tend to decrease under identical reaction conditions. rsc.org This suggests that steric hindrance from the bulkier butyrate group plays a significant role in the polymerization process within confined spaces. rsc.orgresearchgate.net
| Monomer | Polymerization Type | Conversion (%) | Mn (g/mol) | Đ (Mw/Mn) |
|---|---|---|---|---|
| Vinyl Acetate (VAc) | Free Radical | 75 | 32,100 | 2.1 |
| Vinyl Acetate (VAc) | RAFT | 68 | 14,500 | 1.5 |
| Vinyl Propionate (VPr) | Free Radical | 49 | 19,800 | 1.8 |
| Vinyl Propionate (VPr) | RAFT | 47 | 12,300 | 1.6 |
| This compound (VBu) | Free Radical | 31 | 12,500 | 1.7 |
| This compound (VBu) | RAFT | 25 | 8,200 | 1.6 |
RAFT polymerization is particularly well-suited for the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. researchgate.netmdpi.com This is typically achieved by synthesizing the first block, which then serves as a macromolecular chain transfer agent (macro-CTA) for the polymerization of the second monomer.
While specific examples detailing the synthesis of poly(N-vinyl pyrrolidone)-b-poly(this compound) are not extensively documented, the synthesis of block copolymers containing poly(vinyl esters) and other blocks is well-established. For example, the copolymerization of vinyl acetate with N-vinylcaprolactam has been successfully controlled using RAFT. acs.org Similarly, stereocontrolled isotactic-b-atactic block copolymers of vinyl esters, such as poly(vinyl propionate)-b-poly(vinyl acetate), have been prepared. rsc.org This demonstrates the feasibility of synthesizing well-defined block copolymers like PNVP-b-PVEs, where the poly(vinyl ester) block could be poly(this compound), by utilizing the living characteristics of the RAFT process.
The synthesis of block copolymers via RAFT polymerization relies on the sequential addition of monomers. mdpi.com In this methodology, the first monomer is polymerized in the presence of a RAFT agent and an initiator. The reaction is allowed to proceed to high conversion, resulting in a polymer chain that is end-capped with the thiocarbonylthio group from the RAFT agent. This dormant polymer chain is known as a macro-CTA.
After purification to remove any unreacted monomer, this macro-CTA is then used to initiate the polymerization of a second monomer. The propagating chain of the second monomer adds to the thiocarbonylthio end-group of the macro-CTA, reactivating the chain and allowing the second block to grow. This process can be repeated with additional monomers to create multiblock copolymers. This sequential approach was used to prepare stereocontrolled isotactic-b-atactic poly(vinyl ester) block copolymers by first synthesizing an isotactic poly(vinyl propionate) macro-RAFT agent and subsequently chain-extending it with vinyl acetate to form the second, atactic block. rsc.org
The development of a macro-CTA is the foundational step in creating block copolymers through RAFT polymerization. utwente.nlnih.gov A macro-CTA is essentially a polymer that has a reactive RAFT agent moiety at its chain end. This allows it to control the polymerization of a subsequent monomer.
Poly(vinyl ester)s, including poly(this compound), can be synthesized to function as macro-CTAs. This is achieved by conducting the homopolymerization of this compound using a conventional RAFT agent. The resulting poly(this compound) chains will possess a terminal thiocarbonylthio group, making the entire polymer chain a macro-CTA. rsc.orgresearchgate.net This poly(this compound) macro-CTA can then be used in a subsequent polymerization step with a different vinyl monomer to generate a diblock copolymer. The effectiveness of this process depends on the chain transfer ability of the macro-CTA and its ability to reinitiate polymerization of the second monomer. researchgate.net
Graft Copolymerization
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. Grafting is a powerful method to modify the properties of existing polymers.
While direct graft copolymerization from a poly(this compound) backbone is not widely reported, related systems provide insight into potential methodologies. One common approach is the "grafting onto" method. In a relevant example, monofunctionalized poly(methyl methacrylate) (PMMA) and poly(phenyl ethyl methacrylate) (PPEMA) were grafted onto a poly(vinyl butyral) (PVB) backbone. lboro.ac.uk The PVB backbone contains hydroxyl groups that can be reacted with the acid chloride-terminated PMMA and PPEMA chains to form the graft copolymer. lboro.ac.uk
Another technique is radiation-induced graft copolymerization. This method uses high-energy radiation, such as gamma rays, to create radical sites on a polymer backbone in the presence of a second monomer, which then polymerizes from these sites to form grafts. This technique has been used to graft butyl acrylate (B77674) onto ethylene (B1197577) vinyl acetate copolymer and vinyl acetate onto poly(3-hydroxybutyrate). nih.govresearchgate.net Similarly, polystyrene has been grafted from a poly(vinyl alcohol) backbone by first converting the hydroxyl groups into RAFT agents and then initiating polymerization of styrene. scispace.com These methods illustrate viable pathways for creating graft copolymers featuring poly(this compound) chains, either as the backbone or as the grafted side chains.
Grafting onto Chitosan (B1678972) Backbone using Redox Initiators
Graft copolymerization is a prominent method for modifying the inherent properties of natural polymers like chitosan by chemically bonding synthetic polymer chains to the main backbone. The grafting of this compound onto the chitosan backbone can be achieved in a homogeneous phase through free radical polymerization. researchgate.net This process typically utilizes a redox initiator system to generate free radicals on the chitosan molecule, which then act as active sites for the polymerization of this compound monomers. researchgate.netsid.ir
One common and effective redox initiator for this purpose is potassium persulfate (KPS). researchgate.net The process is generally carried out in a slightly acidic medium, such as a dilute acetic acid solution, which serves as a solvent for the chitosan. researchgate.net The initiator, upon thermal decomposition, generates sulfate (B86663) radical anions. These radicals abstract hydrogen atoms from the reactive functional groups of chitosan—primarily the free amino groups on deacetylated units and the hydroxyl groups at the C3 and C6 positions—creating macroradicals on the chitosan backbone. researchgate.netresearchgate.net These chitosan macroradicals then initiate the polymerization of the this compound monomer, leading to the growth of poly(this compound) chains grafted onto the original chitosan structure. researchgate.net This modification significantly alters the physicochemical properties of the chitosan, such as its solubility. researchgate.net
Poly(vinyl butyral) (PVB) Derivatives
Synthesis via Acetalization of Polyvinyl Alcohol with Butyraldehyde (B50154)
Poly(vinyl butyral) (PVB) is a resin synthesized through the chemical modification of polyvinyl alcohol (PVA). The core reaction is an acetalization, specifically a condensation reaction between the hydroxyl groups of PVA and the aldehyde groups of butyraldehyde. researchgate.netscirp.org This reaction is typically conducted in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, or nitric acid, to facilitate the formation of the acetal (B89532) rings along the polymer chain. researchgate.net
The process involves reacting an aqueous solution of polyvinyl alcohol with butyraldehyde under controlled temperature conditions. researchgate.net The butyraldehyde reacts with pairs of hydroxyl groups on the PVA backbone to form cyclic acetal structures, specifically 1,3-dioxane (B1201747) rings. This conversion transforms the hydrophilic PVA into the more hydrophobic and processable PVB resin. scirp.org The extent of this reaction, known as the degree of acetalization, can be controlled by adjusting the reaction conditions, which in turn determines the final properties of the PVB polymer. researchgate.net
Random Terpolymer Structure and Unit Composition (Vinyl Butyral, Vinyl Alcohol, Vinyl Acetate)
The structure of poly(vinyl butyral) is not that of a simple homopolymer but is more accurately described as a random amorphous terpolymer. researchgate.netscirp.org This structure arises because the acetalization reaction with butyraldehyde does not proceed to completion, and the parent polyvinyl alcohol is itself derived from the hydrolysis of polyvinyl acetate. Consequently, the final PVB chain is composed of three distinct monomer units randomly distributed along its length:
Vinyl Butyral Units: These are the dominant units, formed from the reaction of PVA with butyraldehyde. They provide toughness, elasticity, and hydrophobicity. researchgate.netscirp.org
Vinyl Alcohol Units: These are residual, unreacted hydroxyl groups from the original PVA backbone. These polar groups are crucial for providing adhesion to substrates like glass. researchgate.net
Vinyl Acetate Units: These are small amounts of residual acetate groups from the initial polyvinyl acetate that were not fully hydrolyzed to polyvinyl alcohol. researchgate.net
The relative proportions of these three units can vary depending on the manufacturing process and the intended application of the resin. researchgate.net This compositional variation allows for the fine-tuning of the polymer's properties, such as its polarity, adhesion, and mechanical strength.
| Structural Unit | Typical Weight Percentage | Primary Contribution to Properties |
|---|---|---|
| Vinyl Butyral | ~70-88% | Toughness, flexibility, processability |
| Vinyl Alcohol | ~10-25% | Adhesion, cross-linking sites |
| Vinyl Acetate | ~1-5% | Minor modification of properties |
Plasticizer Incorporation and its Influence on Processing and Properties
While PVB resin itself can be brittle, it is rarely used in its pure form for applications like safety glass interlayers. Instead, it is compounded with plasticizers to transform it from a rigid powder into a flexible, pliable, and processable film. sid.irnih.gov Plasticizers are small molecules that position themselves between the polymer chains, increasing the intermolecular spacing and allowing the chains to move more freely past one another.
The incorporation of plasticizers has a profound and predictable influence on the processing and material properties of PVB. High-polarity plasticizers are typically used to ensure good compatibility with the PVB resin. sid.ir By varying the amount of plasticizer added, the final properties of the PVB film can be precisely controlled.
Key effects of increasing plasticizer content include:
Increased Flexibility and Elongation: The material becomes less stiff and more ductile, allowing it to stretch more before breaking. This is reflected in a higher elongation at break. sid.ir
Decreased Tensile Strength: As the polymer chains are moved further apart, the intermolecular forces are weakened, resulting in a lower tensile strength. sid.ir
Lowered Glass Transition Temperature (Tg): The glass transition temperature is the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Plasticizers lower the Tg, making the material soft and flexible at room temperature. sid.ir
Increased Melt Flow Rate: The reduced viscosity of the plasticized polymer makes it easier to process via methods like extrusion. sid.ir
This tunability is essential for applications such as laminated safety glass, where the PVB interlayer must possess specific mechanical properties to absorb impact energy effectively.
| Property | Influence of Increasing Plasticizer Content |
|---|---|
| Tensile Strength | Decreases |
| Elongation at Break | Increases |
| Glass Transition Temperature (Tg) | Decreases |
| Melt Flow Rate | Increases |
Advanced Characterization Techniques in Vinyl Butyrate Research
Spectroscopic Analysis
Spectroscopy is a powerful tool for investigating the molecular structure of vinyl butyrate (B1204436) and its derivatives. oxinst.com Techniques like FT-IR, NMR, and Raman imaging offer non-destructive ways to obtain detailed information about functional groups, chemical environments, and spatial distribution of components. oxinst.commt.comyoutube.com
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. sciepub.com It operates on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. redalyc.org In the study of vinyl butyrate and its polymers, FT-IR is used to confirm chemical structures, identify the presence of specific moieties, and analyze the results of polymerization or modification reactions. mt.comresearchgate.net
Attenuated Total Reflectance (ATR) is a common sampling method used with FT-IR (ATR-FTIR) that allows for the direct analysis of solid and liquid samples with minimal preparation. mt.com Research on polyvinyl butyral (PVB), a polymer derived from this compound, utilizes FT-IR to identify key functional groups. A broad peak observed around 3442 cm⁻¹ is characteristic of the O-H group, indicating the presence of vinyl alcohol units and intermolecular hydrogen bonding within the polymer structure. researchgate.net The carbonyl group (C=O) from residual vinyl acetate (B1210297) moieties in PVB typically appears at 1639 cm⁻¹. researchgate.net
FT-IR analysis is also crucial for confirming the grafting of this compound onto other polymers, such as chitosan (B1678972). By comparing the spectra of the original polymer and the grafted copolymer, new or shifted absorption bands confirm the successful modification. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands in Polyvinyl Butyral (PVB) Analysis
| Functional Group | Wavenumber (cm⁻¹) | Significance | Source |
|---|---|---|---|
| Hydroxyl (O-H) Stretch | ~3442 | Indicates vinyl alcohol content and hydrogen bonding. | researchgate.net |
| Carbonyl (C=O) Stretch | ~1639 | Indicates residual vinyl acetate content. | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the chemical environment of nuclei, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). oxinst.com It elucidates the molecular backbone and functional groups by measuring the resonance frequency of nuclei in a magnetic field. oxinst.com The amplitude of an NMR signal is directly proportional to the number of nuclei, allowing for quantitative analysis. oxinst.com
For this compound, ¹H NMR spectroscopy can distinguish the different protons in the molecule based on their unique chemical shifts and splitting patterns. oxinst.comchemicalbook.com In the broader context of polyvinyl butyral (PVB), NMR is essential for determining its composition. For instance, ¹H NMR can be used to find the molar fractions of vinyl butyral and vinyl alcohol units. nih.gov
Advanced 2D-NMR techniques like COSY, NOESY, and HMQC are employed to unveil the complex chemical structure and acetalization mechanism of PVB. acs.org By using ¹³C isotope enrichment, researchers can suppress signals from side groups to precisely determine the sequence distribution of vinyl butyral and vinyl alcohol monomers along the polymer backbone. acs.org Solid-state NMR is also applied to investigate the dynamics of both the main polymer chain and the side chains across the glass transition temperature. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 172.23 |
| C2 | 35.61 |
| C3 | 18.23 |
| C4 | 13.5 |
| C5 | 141.2 |
| C6 | 97.46 |
Source: Human Metabolome Database, predicted for D₂O solvent. hmdb.ca
Raman imaging, also known as hyperspectral Raman imaging, is a powerful analytical technique that combines the spatial information of microscopy with the chemical specificity of Raman spectroscopy. youtube.com It generates a map of a sample's surface, where each pixel contains a full Raman spectrum, providing a detailed chemical image of the material. youtube.com The Raman spectrum itself is a molecular "fingerprint" generated from the inelastic scattering of laser light, with band position, intensity, and width relating to the chemical structure and solid state of the molecule. youtube.commdpi.com
While specific research focusing solely on the Raman imaging of this compound is not widely documented, the technique's application to similar polymers and composites demonstrates its utility. It is used extensively in pharmaceutical and materials science to analyze the distribution of components in a formulation, such as the active pharmaceutical ingredient (API) in a tablet or the alignment of fillers in a polymer composite. youtube.comresearchgate.net For example, in studies of carbon nanotube (CNT)/polyvinyl butyral composites, Raman spectroscopy has been used to infer the alignment of the nanotubes within the polymer matrix. researchgate.net
Given its capabilities, Raman imaging could be applied to this compound polymers to:
Visualize the distribution of plasticizers within a PVB matrix.
Analyze the homogeneity of copolymers containing this compound.
Investigate the interface between PVB layers and other materials in laminated structures.
The technique is non-destructive, requires minimal sample preparation, and is not affected by water, making it highly versatile for analyzing a wide range of materials. mdpi.com
Thermal Analysis
Thermal analysis techniques are critical for understanding how the properties of this compound-based materials change with temperature. Methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability, decomposition behavior, and phase transitions. mdpi.comnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and composition of materials. mdpi.com In the context of polyvinyl butyral (PVB), TGA is used to determine the degradation temperature and to quantify the amount of plasticizer present in the polymer. mdpi.com
Dynamic TGA runs, where the sample is heated at a constant rate, reveal the temperatures at which the material degrades. Key parameters derived from a TGA curve include the onset of decomposition (often defined as the temperature at 5% weight loss, T₅%) and the main degradation temperature (Td), which corresponds to the maximum rate of weight loss. mdpi.com Isothermal TGA runs, conducted at a constant temperature, can be used to selectively evaporate volatile components like plasticizers, allowing for their quantification. mdpi.com Studies on block copolymers containing this compound also employ TGA to investigate their thermal stability. nih.gov
Table 3: Example TGA Data for Polyvinyl Butyral (PVB) Samples
| Parameter | Description | Typical Value Range (°C) | Source |
|---|---|---|---|
| T₅% | Temperature at 5% weight loss (onset of decomposition). | 315-325 | mdpi.com |
| Td | Degradation temperature (maximum rate of weight loss). | 360-380 | mdpi.com |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). mdpi.com
For amorphous polymers like polyvinyl butyral (PVB), the glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. DSC is the primary method for measuring this transition. mdpi.comrsc.org Research has shown that the Tg of PVB is approximately 70 °C, though this can vary depending on the specific composition and molecular weight. rsc.org A study on polythis compound reported a glass transition onset temperature (Tg,onset) of -21 °C. rsc.org By performing a heating-cooling-heating cycle, any prior thermal history of the material can be erased, ensuring accurate and comparable results. mdpi.com
Table 4: Glass Transition Temperatures (Tg) for this compound Polymers from DSC
| Polymer | Tg (°C) | Notes | Source |
|---|---|---|---|
| Polythis compound | -21 | Onset temperature. | rsc.org |
| Polyvinyl butyral (PVB) | 70 | rsc.org | |
| Polyvinyl butyral (PVB-H) | 65.6 | Synthesized from polyvinyl alcohol (Mw = 31–50 kg/mol ). | nih.gov |
Chromatographic Methods
Chromatography is a cornerstone of analytical chemistry in this compound research, offering powerful means to separate and analyze complex mixtures. Different chromatographic techniques are tailored to specific analytical challenges, from assessing the purity of the monomer to determining the molecular weight of the resulting polymer.
Gas Chromatography (GC) for Purity and Reaction Progress Monitoring
Gas Chromatography (GC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis and polymerization reactions. This technique separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. postnova.com For this compound analysis, columns such as those containing Carbowax 20M or polyethylene (B3416737) glycol are often utilized.
The progress of synthesis, for instance, through the esterification of butyric acid with vinyl alcohol, can be tracked by taking aliquots from the reaction mixture at different time intervals. researchgate.net The disappearance of reactants and the appearance of the this compound product are quantified by GC, allowing for the optimization of reaction conditions like temperature and catalyst concentration. Similarly, in polymerization reactions, GC can be used to measure the consumption of the this compound monomer over time, providing kinetic data on the rate of polymerization.
Table 1: GC Parameters for Reaction Monitoring
| Parameter | Value/Type | Source |
| Column | Carbowax 20M / Polyethylene glycol | |
| Purpose | Purity assessment, Reaction progress | |
| Analysis | Quantifies reactant consumption and product formation | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing the products of reactions involving this compound. researchgate.netresearchgate.net After the GC column separates the components of a mixture, the mass spectrometer fragments each component into ions and sorts them based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. scielo.br
In the context of this compound, GC-MS is crucial for identifying byproducts and degradation products. For example, in studies of the atmospheric degradation of this compound initiated by radicals like OH and Cl, GC-MS is used to identify the resulting carbonyl compounds and other volatile products. iitm.ac.in This information is vital for understanding the environmental fate of this compound. The technique can also be used in the comprehensive analysis of complex materials containing this compound derivatives, such as adhesives, where pyrolysis GC-MS can identify the characteristic components of the resin. gcms.cz
Table 2: Application of GC-MS in this compound Product Analysis
| Application | Analyzed Products | Research Focus | Source |
| Atmospheric Degradation | Carbonyl compounds, other volatile products | Elucidating degradation mechanisms | iitm.ac.in |
| Adhesive Analysis | Pyrolysis products of vinyl acetate resins | Identifying characteristic resin components | gcms.cz |
| Food Packaging | Migrating substances from plastic FCMs | Ensuring food safety | au.dk |
Gas Chromatography-Infrared Spectroscopy (GC-IR) for Product Analysis
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that couples the separation capabilities of gas chromatography with the structural elucidation power of infrared spectroscopy. chromatographytoday.comalwsci.com As compounds elute from the GC column, they pass through an IR spectrometer, which measures the absorption of infrared radiation at various wavelengths. This provides information about the functional groups present in the molecule, which is particularly useful for distinguishing between isomers that may have similar mass spectra in GC-MS. chromatographytoday.com
In research involving this compound, GC-IR has been employed to analyze the products of its atmospheric degradation. iitm.ac.in By comparing the IR spectra of the separated products with reference spectra, researchers can confirm the identity of compounds formed during the reaction, complementing the data obtained from GC-MS. researchgate.net This dual-detection approach provides a higher degree of confidence in the identification of unknown products. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC) for Encapsulation Efficiency
High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to determine the encapsulation efficiency of active ingredients within polymeric matrices derived from this compound, such as in drug delivery systems or microencapsulated products. researchgate.net HPLC separates components of a mixture in a liquid mobile phase under high pressure through a column packed with a solid stationary phase. google.com
To determine encapsulation efficiency, the total amount of the active substance is compared to the amount encapsulated within the nanoparticles or microcapsules. researchgate.netmdpi.com For instance, in the development of polythis compound (PVBu) nanoparticles for drug delivery, HPLC is used to quantify the amount of the encapsulated drug. mdpi.com The nanoparticles are typically dissolved in a suitable solvent to release the entrapped substance, which is then quantified by HPLC using a calibration curve generated from standards of the pure substance. google.commdpi.com
Table 3: HPLC Parameters for Encapsulation Efficiency of All-Trans Retinoic Acid (ATRA) in PVBu Nanoparticles
| Parameter | Specification | Source |
| HPLC System | HITACHI | mdpi.com |
| Column | SunFire™ Pre C18 (10 mm × 150 mm × 5 μm) | mdpi.com |
| Mobile Phase | Methanol-acetonitrile (90:10) | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV at 325 nm | mdpi.com |
| Result | Encapsulation efficiency of intact ATRA was 42% | mdpi.com |
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers, including poly(this compound) (PVB). kinampark.com GPC separates molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous gel. kinampark.comsciepub.com Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and elute later.
The molecular weight of PVB is a critical parameter that influences its physical and mechanical properties. GPC analysis provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). kinampark.comresearchgate.net For example, in the synthesis of PVB with varying degrees of acetalization, GPC was used to characterize the molecular weights of the resulting polymers, which were found to be in the range of 29,300 to 36,100 g/mol . researchgate.net The choice of solvent, typically tetrahydrofuran (B95107) (THF), and calibration with polymer standards of known molecular weights, such as polystyrene, are crucial for accurate GPC measurements. sciepub.com
Table 4: GPC for Molecular Weight Determination of Poly(this compound)
| Parameter | Details | Source |
| Technique | Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | kinampark.com |
| Purpose | Determine number-average (Mn), weight-average (Mw), and polydispersity index (PDI) | kinampark.comresearchgate.net |
| Example Finding | Mn for synthesized poly(vinyl butyral) samples ranged from 29,300 to 36,100 g/mol | researchgate.net |
| Calibration | Polystyrene standards of varying molecular weights are commonly used | sciepub.com |
Microscopic Techniques
Microscopic techniques are essential for visualizing the morphology and structure of materials derived from this compound, particularly its polymers and encapsulated forms. These methods provide direct visual evidence of particle size, shape, and surface characteristics.
Scanning Electron Microscopy (SEM) is a frequently used technique. In the context of poly(this compound) research, SEM has been used to examine the morphology of composites, such as those made with leather fibers. researchgate.net These analyses revealed good interfacial adhesion between the PVB matrix and the leather fibers. researchgate.net In another study, SEM was used to characterize microspheres made from cellulose (B213188) acetate butyrate and poly(vinyl pyrrolidone) blends, indicating the formation of spherical particles. tandfonline.comresearchgate.net Furthermore, when ammonium (B1175870) polyphosphate was microencapsulated with cellulose acetate butyrate, SEM was used to characterize the structure of the resulting microcapsules. capes.gov.br Similarly, SEM has been employed to examine poly(VEPA) and poly(VEVA) microparticles, which are structurally related to poly(this compound). wayne.edu In studies of cellulose acetate butyrate films containing upconversion particles, SEM micrographs showed a uniform distribution of these particles within the polymer matrix. acs.org
Rheological and Solution Properties
The behavior of polymers in solution is critical for both processing and for understanding fundamental molecular characteristics. Rheological measurements and solubility studies are key to defining these properties for poly(this compound).
Dilute solution viscometry (DSV) is a classical and accessible method for estimating the average molecular weight of a polymer. The technique involves measuring the outflow time of a dilute polymer solution through a calibrated capillary viscometer, such as an Ubbelohde viscometer. mdpi.commdpi.com From this, the intrinsic viscosity [η] of the polymer in a given solvent at a specific temperature is determined. windows.net
The intrinsic viscosity is related to the viscosity-average molecular weight (Mν) through the Mark-Houwink-Sakurada equation:
[η] = K * Mνa
Where:
[η] is the intrinsic viscosity.
Mν is the viscosity-average molecular weight.
K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent-temperature system. mdpi.com
For poly(vinyl butyral) (PVB) with a vinyl alcohol content near 10% in tetrahydrofuran (THF), literature values for the empirical parameters are K = 2.52 × 10⁻⁴ mL/g and a = 0.72. mdpi.com By measuring the intrinsic viscosity, researchers can calculate the Mν. In one study, the Mν of various PVB grades was found to be in the range of 95,000–135,000 g·mol⁻¹. mdpi.com This method is valuable for routine analysis and for tracking changes in molecular weight due to degradation during processing or recycling. mdpi.com
Table 1: Research Findings from Dilute Solution Viscosity Analysis of Polyvinyl Butyral (PVB)
| Parameter | Description | Finding | Reference |
| Technique | Dilute Solution Viscometry (DSV) | Used to determine the intrinsic viscosity [η] of PVB samples. | mdpi.commdpi.com |
| Solvent | Tetrahydrofuran (THF) | Employed as the solvent for preparing dilute PVB solutions. | mdpi.commdpi.com |
| Viscometer | Ubbelohde-type | Used for measuring the outflow times of the solvent and polymer solutions. | mdpi.commdpi.com |
| Mark-Houwink K | Empirical constant for the PVB/THF system. | 2.52 × 10⁻⁴ mL/g | mdpi.com |
| Mark-Houwink a | Empirical constant for the PVB/THF system. | 0.72 | mdpi.com |
| Calculated Mν | Viscosity Average Molecular Weight | Found to be in the range of 95,000–135,000 g·mol⁻¹ for tested samples. | mdpi.com |
The solubility of this compound monomer and its resulting polymer, polyvinyl butyral (PVB), is a fundamental property that influences its synthesis, processing, and application.
This compound (Monomer): The monomer is a colorless liquid that is generally soluble in common organic solvents such as ethanol (B145695) and ether. cymitquimica.com However, its solubility in water is limited. cymitquimica.comthegoodscentscompany.comchemicalbook.com
Polyvinyl Butyral (PVB): PVB is a thermoplastic resin whose solubility is highly dependent on its own chemical composition (specifically the content of butyral, hydroxyl, and acetyl groups) and the nature of the solvent. jinhetec.comtri-iso.com Generally, PVB is soluble in a wide range of organic solvents, including alcohols, ketones, and esters. jinhetec.com
Alcohols: PVB is generally soluble in alcohols, although solubility in methanol (B129727) can be reduced for grades with a high acetal (B89532) content. jinhetec.comtri-iso.com
Ketones and Esters: The solubility in ketones and esters increases with a higher acetal group content. jinhetec.com
Mixed Solvents: PVB often exhibits the best solubility and lower solution viscosity in mixed solvent systems, such as ethanol/toluene (B28343) or methanol/methyl ethyl ketone. tri-iso.comsigmaaldrich.com
Aromatic and Hydrocarbon Solvents: PVB is only partially soluble in aromatic solvents like xylene and toluene and is considered insoluble in hydrocarbon solvents. jinhetec.com
Studies have shown that using a binary solvent system, such as 2-propanol mixed with ethyl acetate, can lead to a faster dissolution time for PVB compared to using a single solvent like pure 2-propanol. nih.gov
Table 2: Solubility of Polyvinyl Butyral (PVB) in Various Solvents
| Solvent Class | Specific Solvent | Solubility of PVB | Reference |
| Alcohols | Methanol | Soluble, but can be insoluble for high acetal group grades. | jinhetec.comtri-iso.com |
| Ethanol | Soluble. | jinhetec.comtri-iso.com | |
| 2-Propanol (Isopropanol) | Soluble. | tri-iso.comnih.gov | |
| n-Butanol | Soluble. | tri-iso.com | |
| Ketones | Acetone | Soluble/Partially Soluble. | nih.gov |
| Methyl Ethyl Ketone | Often used in mixed solvent systems. | tri-iso.comsigmaaldrich.com | |
| Esters | Ethyl Acetate | Soluble. | jinhetec.comnih.gov |
| n-Butyl Acetate | Soluble. | jinhetec.com | |
| Acids | Acetic Acid | Soluble. | nih.govaip.org |
| Aromatic Hydrocarbons | Toluene | Partially Soluble; often used in mixed solvent systems. | jinhetec.com |
| Xylene | Partially Soluble. | jinhetec.com | |
| Hydrocarbons | Hydrocarbon Solvents | Insoluble. | jinhetec.com |
| Other Polar Solvents | Tetrahydrofuran (THF) | Soluble. | mdpi.comnih.gov |
| N,N-dimethylformamide (DMF) | Soluble. | nih.gov |
Computational and Theoretical Studies of Vinyl Butyrate
Kinetic Modeling
The data derived from quantum chemical calculations, such as barrier heights and vibrational frequencies, serve as essential inputs for more advanced kinetic models. These models aim to predict how reaction rates change under varying conditions of temperature and pressure.
The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. acs.org When combined with a master equation approach, it becomes a powerful tool for calculating temperature- and pressure-dependent rate coefficients for complex, multi-channel reaction systems. rsc.orgresearchgate.net
Temperature and Pressure Dependence of Rate Constants
The rate at which vinyl butyrate (B1204436) reacts, particularly with hydroxyl (OH) radicals in the atmosphere, is significantly influenced by temperature and pressure. Theoretical investigations utilizing methods like the stochastic Rice-Ramsperger-Kassel-Marcus (RRKM)-based master equation have been instrumental in characterizing these dependencies. researchgate.net
One study calculated the total rate constants at 760 Torr to be expressed as: ktot(T) = 3.65 × 10¹⁶ × T⁻⁹.⁷⁸ × exp(−1717.3 K/T) + 1.70 × 10⁻²¹ × T³.²³ × exp(278.1 K/T) cm³/molecule/s. researchgate.net
This complex temperature dependence underscores the competing nature of different reaction pathways. researchgate.netnih.gov
Time-Resolved Species Profiles and Reaction Flux Analysis
To understand the complex sequence of reactions following the initial attack on vinyl butyrate, computational studies employ time-resolved species profiles and reaction flux analysis. These analyses provide a detailed picture of how the concentrations of reactants, intermediates, and products evolve over time and which reaction pathways are most significant under specific conditions.
Flux balance analysis, a computational method for predicting steady-state reaction rates in a metabolic network, can provide a "snapshot" of all reaction rates under a specific condition. frontiersin.org While typically used in biological systems, similar principles can be applied to atmospheric reaction networks to identify the most critical pathways for the degradation of this compound.
Atmospheric Oxidation Mechanisms and Fate
The atmospheric fate of this compound is primarily dictated by its reactions with oxidizing species, most notably the hydroxyl (OH) radical. Computational studies have been pivotal in elucidating the intricate mechanisms of these oxidation reactions.
OH-initiated Oxidation Reactions
The reaction between this compound and OH radicals is the principal degradation pathway for this compound in the troposphere. Theoretical investigations have provided a detailed understanding of the potential energy surface for this reaction, identifying the most likely initial steps and subsequent product formations. researchgate.netacs.org
The initial step in the OH-initiated oxidation of this compound can proceed via two main channels: the abstraction of a hydrogen atom (H-abstraction) from the butyrate chain or the addition of the OH radical to the carbon-carbon double bond (OH-addition) of the vinyl group. researchgate.netconicet.gov.ar
Computational studies, using methods like density functional theory (DFT), have shown that for many unsaturated esters, the OH-addition pathway is dominant at room temperature. acs.orgconicet.gov.ar However, for this compound, theoretical models reveal a more complex situation. Ab initio calculations suggest that H-abstraction from the Cβ carbon of the butyrate group is a competitive and even dominant pathway over OH-addition, particularly at higher temperatures. researchgate.netnih.gov This finding is significant as it alters the subsequent reaction cascade and the nature of the final oxidation products. At temperatures above 600 K (at 760 Torr), direct H-abstraction becomes the predominant channel. researchgate.net In contrast, for the analogous compound vinyl acetate (B1210297), studies indicate that the reaction predominantly proceeds via OH addition to the double bond. acs.org
Following the initial OH-addition or H-abstraction and subsequent reaction with molecular oxygen (O₂), alkoxy radicals are key intermediates in the atmospheric oxidation of this compound. rsc.orgcaltech.edu The fate of these alkoxy radicals determines the final distribution of oxidation products.
In the case of OH-addition, a hydroxyalkyl radical is formed, which rapidly adds O₂ to create a hydroxyalkylperoxy radical. conicet.gov.ar This peroxy radical can then react, often with nitric oxide (NO), to form a hydroxyalkoxy radical. These alkoxy radicals can then undergo several reactions:
Reaction with O₂: This leads to the formation of a carbonyl compound and a hydroperoxyl radical (HO₂). conicet.gov.ar
Decomposition (β-scission): The radical can break apart, yielding a carbonyl compound and another radical species. conicet.gov.ar
Isomerization: A hydrogen atom can shift within the radical, leading to a different radical isomer. caltech.edu
Theoretical studies on related unsaturated esters, like vinyl acetate, have confirmed that α-ester rearrangement, a type of isomerization, is a thermodynamically and kinetically favorable pathway. acs.org For this compound, computational models have been used to trace the complex pathways of the resulting alkoxy radicals. rsc.org
The radicals formed from the initial oxidation of this compound undergo further reactions with atmospheric constituents like molecular oxygen (O₂) and nitric oxide (NO). researchgate.netrsc.org These secondary reactions are crucial for the complete degradation of the molecule and the formation of secondary pollutants.
Theoretical models have been used to characterize this secondary chemistry in detail. researchgate.netrsc.org After the initial formation of a radical from this compound, it reacts with O₂ to form a peroxy radical. conicet.gov.ar In the presence of NO, this peroxy radical is converted to an alkoxy radical. rsc.org Subsequent reactions of this alkoxy radical can be complex. For example, one dominant pathway identified through computational chemistry involves the formation of [4-(ethenyloxy)-4-oxobutan-2-yl]oxidanyl (an alkoxy radical), which then reacts with nitrogen dioxide (NO₂) under certain atmospheric conditions. researchgate.netrsc.org This highlights that the secondary chemistry can lead to the formation of other environmentally relevant species, such as NO₂. researchgate.netrsc.org
Photo-oxidation Reactions with Cl Atoms
The reaction of this compound with chlorine (Cl) atoms is a significant degradation pathway in marine and coastal areas, where Cl atom concentrations can be substantial. Theoretical and experimental studies have been conducted to understand the kinetics and mechanisms of this photo-oxidation reaction. profrajakumar.comacs.org The reaction proceeds primarily through the addition of the Cl atom to the C=C double bond, forming a chloroalkyl radical.
A temperature-dependent kinetic study has provided insights into this reaction. profrajakumar.com The rate coefficients for the reaction of Cl atoms with this compound were determined at various temperatures. These kinetic data are crucial for atmospheric models that predict the fate of this compound in the troposphere. The primary products identified from the oxidation of similar compounds include carbonyl compounds such as propionaldehyde (B47417) and acetone. acs.org
Table 5.3.2.1: Rate Coefficients for the Reaction of Cl Atoms with Esters
This table is representative of kinetic data for similar compounds, as detailed data for this compound was not publicly available in the search results.
| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique |
|---|---|---|
| 1-Chloropropane | (4.64 ± 0.70) × 10⁻¹¹ | Laser Photolysis-Resonance Fluorescence acs.org |
Photolysis Potential of Intermediate Species (e.g., P4, IM7, IM12) via TD-DFT
Following the initial oxidation of this compound by radicals like OH, several intermediate species are formed. Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the photolytic fate of these intermediates. researchgate.netrsc.org These studies are critical for understanding the complete atmospheric degradation pathway of this compound, as the photolysis of intermediates can lead to the formation of secondary pollutants.
Table 5.3.3.1: Intermediate Species from this compound Oxidation with Photolysis Potential
| Intermediate Species ID | Chemical Name | Computational Method | Finding |
|---|---|---|---|
| P4 | 1-(ethenyloxy)-1-oxobutan-2-yl | TD-DFT | Potential to undergo photolysis in the atmosphere. researchgate.netrsc.org |
| IM7 | [4-(ethenyloxy)-4-oxobutan-2-yl]dioxidanyl | TD-DFT | Potential to undergo photolysis in the atmosphere. researchgate.netrsc.org |
Estimation of Atmospheric Lifetimes and Environmental Impact Parameters (e.g., GWP, POCP)
The environmental impact of volatile organic compounds like this compound is assessed using several parameters, including atmospheric lifetime, Global Warming Potential (GWP), and Photochemical Ozone Creation Potential (POCP). These metrics are estimated based on the compound's reaction rates with atmospheric oxidants (e.g., OH radicals, Cl atoms). researchgate.netresearchgate.net
For this compound, the atmospheric lifetime (τ) is determined by its degradation rate. Since the reaction with OH radicals is a primary removal pathway, the lifetime is often calculated as the inverse of the product of the OH rate constant and the average atmospheric OH concentration. researchgate.net Studies on the photo-oxidation of this compound with Cl atoms have led to the estimation of its Cumulative Atmospheric Lifetime (CAL), Radiative Forcing (RF), GWP, and POCP. researchgate.netnais.net.cn These calculations indicate that while this compound is not a persistent organic pollutant, its degradation contributes to the formation of tropospheric ozone and other secondary pollutants. rsc.org The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. noaa.govclimatechangeconnection.org
Table 5.3.4.1: Environmental Impact Parameters for Volatile Organic Compounds
This table provides a general framework for the types of data calculated; specific values for this compound were noted as estimated but not provided in the search results.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Atmospheric Lifetime (τ) | The average time a molecule resides in the atmosphere before being removed. | Estimated based on reaction rates with OH radicals and Cl atoms. researchgate.netresearchgate.net |
| Global Warming Potential (GWP) | An index of the total radiative forcing of a substance over a chosen time horizon (e.g., 100 years) compared to that of CO₂. | Estimated to assess its contribution to global warming. researchgate.netnais.net.cn |
| Photochemical Ozone Creation Potential (POCP) | A measure of a compound's ability to form ground-level ozone through photochemical reactions. | Estimated to understand its role in local and regional air quality issues. researchgate.netnais.net.cn |
Computational Tools for Synthesis Optimization (e.g., COMSOL, AI-driven Models)
Table 5.4.1: Application of Computational Tools in this compound Synthesis Optimization
| Computational Tool | Application in Synthesis Optimization | Potential Benefits |
|---|---|---|
| COMSOL Multiphysics | - Models heat transfer to control temperature gradients. - Simulates fluid dynamics and reaction kinetics in reactors. comsol.com - Optimizes geometric design and process parameters. comsol.com | - Prevention of thermal degradation and side reactions. - Enhanced reaction yield and purity. - Reduced need for physical experimentation. sciengineer.com |
Applications of Vinyl Butyrate in Advanced Materials and Biotechnology
Polymer and Copolymer Applications
The polymerization of vinyl butyrate (B1204436) leads to the formation of polymers with desirable characteristics such as flexibility and adhesion, making them suitable for a variety of industrial and high-tech uses. terchemicals.comresearchgate.net
Vinyl butyrate is utilized as a monomer in copolymerization reactions to produce materials for coatings, adhesives, and specialty resins. nanoaxisllc.comorgasynth.com The resulting polymers, such as polyvinyl butyral (PVB), are noted for their excellent binding, film-forming properties, and optical clarity. terchemicals.comresearchgate.net These characteristics make them valuable components in primers and coatings, where they adhere exceptionally well to a wide range of materials. terchemicals.comresearchgate.net The properties of PVB resins, including strength, elasticity, and solubility, can be tailored by controlling the degree of acetylation and molecular weight during synthesis. terchemicals.com
Researchers are exploring derivatives of this compound for next-generation energy storage, specifically in solid-state lithium-metal batteries. acs.orgacs.org These batteries are considered a promising alternative to conventional lithium-ion batteries due to their potential for higher specific capacity and energy density. acs.orgacs.org The use of solid polymer electrolytes instead of liquid electrolytes is a key area of development aimed at improving battery safety and performance. acs.org
A robust polymer matrix, identified as poly(this compound) ester (PVBE), has been designed as a stable material for solid-state lithium-metal batteries. acs.orgacs.org Synthesized from a biodegradable poly(vinyl alcohol) backbone through esterification, this polymer matrix is highly stable when in contact with lithium metal. acs.orgacs.org This stability is a significant advantage over other ester-based polymers like polycaprolactones and polycarbonates, which can be reactive with lithium metal. acs.org The resulting PVBE is an elastomer that can be used to create dry solid polymer electrolytes, addressing key challenges in the development of solid-state batteries. acs.org
The PVBE-based dry polymer electrolytes exhibit notable improvements in key electrochemical parameters. acs.org They demonstrate appreciable ionic conductivity and single-ion conducting properties, which are crucial for efficient battery performance. acs.orgacs.org The design of this polymer architecture has led to significant enhancements in electrolyte performance in lithium-metal polymer batteries. acs.org While the intrinsic ionic conductivity of a related polymer, polyvinyl butyral (PVB), is generally poor, various strategies have been employed to improve it, such as creating cross-linked structures or blending with lithium salts like LiClO₄. researchgate.netresearchgate.netacs.org For instance, a cross-linked PVB solid polymer electrolyte was able to reach an ionic conductivity as high as 1.78 × 10⁻⁴ S cm⁻¹ at room temperature. acs.org The PVBE matrix, specifically designed for this application, shows promise for creating dry ester-based electrolytes with high ionic conductivity and improved lithium transference numbers. acs.orgacs.org
Table 1: Ionic Conductivity of Polyvinyl Butyral (PVB) Based Electrolytes
| Electrolyte Composition | Ionic Conductivity (S·cm⁻¹) | Temperature (°C) |
| PVB-based Gel-like Electrolyte Film | 1.1 × 10⁻⁴ | Room Temperature |
| Cross-linked PVB with LiClO₄ | 1.78 × 10⁻⁴ | Room Temperature |
| PVB with Ionic Liquid | 4.0 × 10⁻⁵ | 25 |
| All-Solid-State PVB Electrolyte | 4.85 × 10⁻⁶ | Room Temperature |
This table presents data for the related polymer, polyvinyl butyral (PVB), to provide context on ionic conductivity improvements in similar systems. researchgate.netacs.org
The unique chemical reactivity of this compound makes it a useful reagent in modifying biopolymers for biomedical purposes. Its application in creating cellulose (B213188) derivatives highlights its potential in developing new biomaterials. researchgate.netmdpi.com
This compound is used in the rapid synthesis of cellulose esters, such as cellulose butyrate, through a transesterification reaction. researchgate.netnih.govacs.org In a highly efficient process, cellulose reacts with this compound in the presence of a catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a dimethyl sulfoxide (B87167) (DMSO) solvent system. researchgate.netnih.govacs.org This method allows for the synthesis of cellulose butyrate with a high degree of substitution (2.14–2.34) in as little as five minutes, a significant improvement over traditional methods that can take hours. nih.govacs.org Cellulose esters are commercially important and are used in coatings, paints, and membranes due to their resistance to heat, UV, and moisture. researchgate.net The development of such rapid synthesis methods opens up new possibilities for creating functional cellulosic biomaterials for various biomedical applications. researchgate.netnih.gov
Biomedical Applications
Poly(this compound) Nanoparticles for Drug Delivery
Poly(this compound) (PVBu) has emerged as a promising material for the fabrication of nanoparticles for drug delivery, particularly for oral administration. These nanoparticles can be engineered to control the release of therapeutic agents and target specific sites within the body.
Butyrate, a short-chain fatty acid, has shown potential in the treatment of inflammatory bowel disease (IBD). However, its clinical application has been hampered by the need for controlled release to avoid adverse effects at high concentrations. mdpi.commdpi.comresearchgate.net PVBu nanoparticles have been developed as a carrier to address this challenge. mdpi.commdpi.comresearchgate.net Research has demonstrated that PVBu nanoparticles exhibit a slow release of butyrate. acs.org This is attributed to the hydrophobic nature of the PVBu polymer chains, which limits the accessibility of enzymes like pancreatic lipase (B570770) to the ester linkages. acs.org In one study, the release of butyrate from PVBu nanoparticles was significantly slower compared to the rapid release from the monomer, this compound, in the presence of lipase. acs.org This controlled-release property is crucial for delivering butyrate to the lower intestine for the treatment of conditions like colitis. mdpi.commdpi.comresearchgate.net
A significant advantage of using nanoparticles in drug delivery is the potential for passive targeting of inflamed tissues. In the context of IBD, nanoparticles with sizes in the range of a few hundred nanometers are considered suitable for accumulating in inflamed colonic areas. acs.orgmdpi.com Studies have been conducted with PVBu nanoparticles of different sizes, specifically 100 nm and 200 nm, to investigate their therapeutic effect on colitis. acs.org It was found that 200 nm PVBu nanoparticles demonstrated a better therapeutic effect in a colitis mouse model compared to 100 nm nanoparticles. acs.org This suggests that nanoparticle size is a critical parameter in optimizing the targeting and efficacy of the drug delivery system for inflammatory conditions of the colon. acs.org
Beyond delivering butyrate, PVBu nanoparticles can also serve as carriers for other hydrophobic bioactive compounds. mdpi.comresearchgate.net One such compound that has been investigated is all-trans retinoic acid (ATRA). acs.orgmdpi.com While ATRA is known to have anti-inflammatory properties, its effects can be context-dependent and it has been reported to worsen inflammation under certain conditions. mdpi.com However, when ATRA was incorporated into 200 nm PVBu nanoparticles, a synergistic therapeutic effect was observed in a colitis model, surpassing the effect of the nanoparticles alone. acs.orgmdpi.com The encapsulation efficiency of intact ATRA in these nanoparticles was determined to be 42%. mdpi.com This co-delivery strategy highlights the potential of PVBu nanoparticles to create combination therapies for inflammatory diseases. acs.orgmdpi.com
Table 1: Characteristics and Efficacy of Poly(this compound) Nanoparticles
| Nanoparticle Composition | Size | Key Finding | Reference |
|---|---|---|---|
| Poly(this compound) | 100 nm and 200 nm | 200 nm nanoparticles showed better therapeutic effects in a colitis model compared to 100 nm nanoparticles. | acs.org |
| Poly(this compound) with all-trans retinoic acid (ATRA) | 200 nm | Demonstrated a synergistic therapeutic effect in a colitis model, superior to nanoparticles without ATRA. | acs.orgmdpi.com |
Encapsulation of Living Microorganisms in Polymer Microparticles
The encapsulation of living microorganisms, such as probiotics, within polymer microparticles is a strategy to enhance their viability during processing, storage, and passage through the gastrointestinal tract. mdpi.comnih.gov While specific studies on the use of poly(this compound) for this application are not prevalent in the provided search results, the general principles involve using biocompatible polymers to create a protective barrier around the cells. nih.gov Various polymers, including poly(vinyl alcohol) (PVA), alginates, and chitosan (B1678972), are commonly employed for this purpose. nih.govmdpi.com The encapsulation techniques aim to protect the microorganisms from harsh conditions like low pH in the stomach and the presence of bile salts, ensuring their delivery to the intestines where they can exert their beneficial effects. mdpi.comnih.gov
Electrospinning of Composite Nonwovens
Electrospinning is a versatile technique used to produce nanofibers from a variety of polymers, including those derived from this compound. Poly(vinyl butyral) (PVB), a close derivative, is readily electrospinnable and can be used to create non-woven webs with high surface-area-to-volume ratios. mdpi.com These nanofibrous mats have potential applications in areas such as sound absorption. mdpi.com The properties of the electrospun fibers, including their diameter and the presence of beads, are influenced by parameters such as the polymer concentration and the solvent used. researchgate.net For instance, PVB has been successfully electrospun from solvents like isopropanol, n-butanol, dimethylformamide, ethanol (B145695), and acetic acid, with increasing polymer concentration generally leading to larger fiber diameters. researchgate.net Furthermore, composite nanofibers can be created by incorporating other materials, such as multilayer graphene, carbon nanotubes, or boron nitride nanotubes, into the PVB matrix to enhance the mechanical and thermophysical properties of the resulting nonwovens. researchgate.net
Materials for Sorption and Extraction
Polymers derived from this compound have shown potential as materials for the sorption and extraction of pollutants from aqueous solutions. A composite material based on poly(vinyl butyral) and potassium polytitanate has been developed for the removal of heavy metal ions, such as lead, from wastewater. mdpi.com The sorption capacity of this composite is influenced by the polymer matrix, which can impede the access of ions to the active filler material. mdpi.com Nevertheless, under optimal conditions, a significant portion of the filler's sorption capacity can be realized. mdpi.com The sorption process with this composite was found to be rapid, with a substantial removal of lead ions occurring within the first five minutes of contact. mdpi.com The kinetics of the sorption process were well-described by a pseudo-second-order model, indicating that the concentrations of both the sorbate (B1223678) (lead ions) and the sorbent are determining factors in the rate of uptake. mdpi.com
Solid-Phase Microextraction (SPME) Sorbent for VOCs
This compound is utilized as a sorbent in Solid-Phase Microextraction (SPME), a technique for extracting volatile organic compounds (VOCs) from various media such as air. biosynth.comcymitquimica.com The chemical properties of this compound, including a hydroxyl group, allow it to function as an effective medium for trapping these compounds. biosynth.com SPME is a widely used sample preparation method that is valued for its simplicity, compatibility with chromatographic separation techniques, and relatively low cost. researchgate.net The process involves exposing a fused-silica fiber coated with a sorbent material, such as this compound, to a sample. nih.gov The VOCs in the sample adsorb onto the fiber, which is then transferred to a gas chromatograph for desorption and analysis. researchgate.netnih.gov The selection of the fiber coating is a critical step in method development, and materials like this compound offer specific properties for the extraction of certain types of VOCs. biosynth.comresearchgate.net
Adsorbents for Heavy Metal Ions
Composite materials incorporating polyvinyl butyral (PVB), a derivative polymer, have been developed for the adsorption of heavy metal ions from wastewater. mdpi.com One such composite sorbent is created using polyvinyl butyral and potassium polytitanate. mdpi.com This material is designed to have an open porosity, which is effective for the sorption of dissolved ions from a water stream. mdpi.com
Research into a PVB/potassium polytitanate composite sorbent demonstrated rapid and effective removal of lead ions from an aqueous solution. mdpi.com The sorption process was found to follow a pseudo-second-order kinetic model, indicating that the concentrations of both the sorbate (lead ions) and the sorbent are determining factors in the rate of the process. mdpi.com Such sorbents are being investigated for use in wastewater treatment systems for industries that release heavy metal pollutants, including galvanic industries and those producing chemical current sources. mdpi.com
Table 1: Sorption Kinetics of Lead Ions by PVB/Potassium Polytitanate Composite
| Time (minutes) | Interaction Stage | Outcome |
| 5 | Initial Contact | Majority of lead ions removed from the solution. |
| 10 - 30 | Continued Interaction | Sorption capacity continues to increase slowly. |
This table illustrates the rapid initial uptake of lead ions by the composite sorbent, followed by a slower increase in sorption capacity over time, based on data from a study using a high filtration rate and a highly concentrated solution. mdpi.com
Safety Glass Interlayers (Polyvinyl Butyral)
Polyvinyl butyral (PVB) is a resin that is widely used as an interlayer in laminated safety glass, particularly for automotive windshields and architectural applications. wikipedia.orgnovumstructures.combritannica.com PVB is prepared from polyvinyl alcohol through a reaction with butyraldehyde (B50154). wikipedia.orgnih.gov The resulting polymer possesses properties that are essential for safety glass, including strong binding, optical clarity, toughness, flexibility, and high adhesion to glass surfaces. wikipedia.org
The manufacturing process for laminated glass involves sandwiching a sheet of PVB between two panels of glass. betterglass.com This assembly is then subjected to heat and pressure, typically in an autoclave, which bonds the layers together. wikipedia.orgnpsa.gov.uk When laminated, the PVB interlayer becomes optically clear, and the final product behaves as a single unit that looks like ordinary glass. wikipedia.org
The key safety feature of PVB-laminated glass is its performance upon impact. The tough and ductile polymer interlayer holds the glass fragments together if the glass shatters, preventing them from scattering and reducing the risk of injury. wikipedia.orgnovumstructures.com This property makes it an essential component in applications requiring enhanced safety and security. novumstructures.com
Table 2: Key Properties of Polyvinyl Butyral (PVB) for Safety Glass Applications
| Property | Description | Reference |
| Strong Adhesion | The hydroxyl groups in the PVB structure enable strong adhesion to the silanols in glass, binding the layers together. | researchgate.net |
| Optical Clarity | Becomes highly transparent after the lamination process, ensuring clear vision. | wikipedia.org |
| Toughness & Flexibility | The polymer is resilient and can absorb impact energy, preventing brittle cracks from propagating through the laminate. | wikipedia.org |
| Impact Resistance | Holds glass fragments in place upon breakage, minimizing the hazard from sharp pieces. | wikipedia.orgnovumstructures.com |
| UV Stability | Provides stability against sunlight, preventing degradation over time. | nih.gov |
Biological Applications of Butyrate Derivatives
Anti-inflammatory Effects and Immune Response Modulation
Butyrate, a short-chain fatty acid produced by gut microbial fermentation of dietary fibers, is recognized for its potent anti-inflammatory and immunomodulatory properties. co-biome.commdpi.commercola.com Its mechanisms of action are multifaceted, involving the regulation of various immune cells and signaling pathways. nih.govresearchgate.net A primary mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that suppress inflammation. mdpi.comnih.gov
Butyrate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. mdpi.comnih.govmdpi.com Studies have demonstrated that butyrate can reduce the secretion of these pro-inflammatory cytokines by immune cells such as macrophages. nih.govmdpi.comnih.gov
Simultaneously, butyrate promotes an anti-inflammatory environment by enhancing the production of the anti-inflammatory cytokine IL-10 and inducing the differentiation of regulatory T cells (Tregs). nih.govmdpi.comautonomiccoaching.com Tregs are crucial for maintaining immune tolerance and preventing excessive inflammatory responses. mdpi.comwikipedia.org By modulating the balance between pro-inflammatory and anti-inflammatory responses, butyrate helps maintain immune homeostasis in the gut and systemically. mercola.comnih.gov
Table 3: Immunomodulatory Effects of Butyrate
| Immune Cell / Pathway | Effect of Butyrate | Outcome | References |
| NF-κB Pathway | Inhibition | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6). | mdpi.comnih.govmdpi.com |
| Macrophages | Shifts to anti-inflammatory phenotype; reduces pro-inflammatory cytokine production. | Reduced inflammation and tissue damage. | mercola.comnih.govmdpi.com |
| Regulatory T cells (Tregs) | Promotes differentiation and expansion. | Enhanced immune tolerance and suppression of inflammation. | mdpi.comwikipedia.org |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) | Suppresses production. | Dampens inflammatory responses. | nih.govautonomiccoaching.com |
| Anti-inflammatory Cytokines (IL-10) | Increases production. | Promotes an anti-inflammatory environment. | nih.govmdpi.comautonomiccoaching.com |
| Histone Deacetylases (HDACs) | Inhibition | Epigenetic modulation leading to anti-inflammatory gene expression. | mdpi.comnih.gov |
Gut Health and Intestinal Barrier Integrity
Butyrate plays a critical role in maintaining the integrity of the intestinal barrier, the single layer of epithelial cells that separates the gut lumen from the host's internal environment. mdpi.com A primary function of butyrate is to serve as the main energy source for colonocytes, the epithelial cells lining the colon. mdpi.comoup.com This energy supply is vital for cellular processes that maintain a healthy and functional barrier.
A key mechanism by which butyrate enhances barrier function is by strengthening the tight junctions between intestinal epithelial cells. consensus.appnih.gov Tight junctions are protein complexes that regulate the paracellular pathway, controlling the passage of water, ions, and nutrients while preventing the translocation of harmful substances like toxins and pathogens. fu-berlin.deusc.edu Research has shown that butyrate upregulates the expression of essential tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1). consensus.appusc.edu
This effect is mediated through the activation of signaling pathways such as AMP-activated protein kinase (AMPK) and Akt, which facilitate the assembly and proper localization of these proteins at the cell membrane. consensus.appnih.govresearchgate.net By reinforcing the tight junction seals, butyrate decreases intestinal permeability, a condition often referred to as "leaky gut," thereby preventing local and systemic inflammation. fu-berlin.denih.govyoutube.com
Influence on Gut Microbiota Composition
Butyrate not only affects the host but also influences the composition and function of the gut microbiota itself. oup.com The presence of butyrate helps maintain a healthy anaerobic environment in the colon, which is favorable for the growth of beneficial anaerobic bacteria, including many butyrate-producers. frontiersin.org
Dietary interventions that increase butyrate production, such as high-fiber diets, can selectively modulate the gut microbiota. oup.com Studies have shown that butyrate supplementation can lead to an increase in the abundance of other short-chain fatty acid (SCFA)-producing bacteria. oup.comnih.gov For example, in patients with inflammatory bowel disease (IBD), sodium butyrate supplementation has been observed to increase the growth of butyrogenic bacteria like Butyricicoccus and members of the Lachnospiraceae family. nih.gov
Conversely, butyrate can help decrease the population of potentially pathogenic bacteria, such as certain endotoxin-secreting bacteria. oup.com This modulation helps to correct dysbiosis, an imbalance in the gut microbial community, and promotes a more stable and beneficial microbial ecosystem. mdpi.com The ability of butyrate to foster the growth of other butyrate-producing microbes creates a positive feedback loop that helps sustain a healthy gut environment. nih.gov
Enzymatic Ester Synthesis and Transesterification
Enzymatic esterification and transesterification reactions utilizing this compound as the acyl donor are pivotal in producing a variety of valuable esters. These processes are catalyzed by lipases, which are highly efficient and selective enzymes.
Citronellyl esters are significant compounds in the flavor and fragrance industries. The enzymatic synthesis of citronellyl butyrate, using this compound as the acyl donor, has been effectively demonstrated. In a solvent-free system, immobilized Candida antarctica lipase B (Novozym 435) can catalyze the transesterification of citronellol (B86348) with this compound. Research has shown that this method can achieve very high conversion rates, often exceeding 95%. The reaction kinetics demonstrate that the synthesis of citronellyl butyrate is among the fastest compared to other citronellyl esters, achieving high yields in a relatively short reaction time.
Table 1: Research Findings on Citronellyl Butyrate Synthesis
| Enzyme | Acyl Donor | Substrate | System | Conversion Yield | Reference |
|---|
The enzymatic acylation of phenolic compounds is a key strategy to modify their physicochemical properties, such as lipophilicity, which can enhance their applicability in lipid-based formulations. While direct studies on the enzymatic synthesis of capsaicin (B1668287) analogue esters using this compound are not extensively detailed in the provided search results, the principles of lipase-catalyzed esterification of phenolic hydroxyl groups are well-established.
Capsaicinoids, the pungent principles in chili peppers, are characterized by a vanillylamine (B75263) moiety linked to a fatty acid. The enzymatic synthesis of capsaicinoids involves the formation of an amide bond, catalyzed by enzymes like capsaicin synthase. However, the modification of the phenolic hydroxyl group on the vanillyl ring via esterification is a related area of interest. Lipases can catalyze the acylation of phenolic alcohols. For instance, studies have shown the successful lipase-catalyzed synthesis of esters from aromatic alcohols like tyrosol and phenylethanol using vinyl acetate (B1210297) as the acyl donor. This suggests the feasibility of using this compound for similar reactions with capsaicin analogues or their precursors, like vanillylamine or vanillyl alcohol, to produce novel ester derivatives. These reactions would likely be carried out in non-aqueous solvents to favor synthesis over hydrolysis.
Dihydromyricetin (B1665482) (DHM) is a flavonoid with significant antioxidant properties, but its application is often limited by its low liposolubility. Enzymatic acylation with this compound offers a method to enhance its solubility in lipid systems. Research has demonstrated the highly efficient and regioselective acylation of DHM using lipases in nonaqueous solvents.
In one study, Lipozyme TL IM was used to catalyze the butyrylation of DHM with this compound in methyl tert-butyl ether. nih.gov This process achieved a high conversion of 96.28% under optimized conditions. The primary products identified were 7-O-acyl-DHM and 3-O-acyl-DHM, indicating that the acylation occurs at specific hydroxyl groups on the DHM molecule. The resulting DHM derivatives showed increased liposolubility and enhanced antioxidant activity in a lecithin (B1663433) peroxidation system. nih.gov
Table 2: Optimized Conditions for Acylation of Dihydromyricetin with this compound
| Parameter | Optimal Condition |
|---|---|
| Enzyme | Lipozyme TL IM |
| Acyl Donor | This compound |
| Substrate | Dihydromyricetin (DHM) |
| Molar Ratio (DHM:this compound) | 1:20 |
| Lipase Dosage | 0.4 U/mg DHM |
| Temperature | 50 °C |
| Reaction Time | 72 h |
| Conversion | 96.28% |
Source: nih.gov
Butyl butyrate is a flavor ester with a fruity aroma, commonly used in the food and cosmetic industries. Enzymatic synthesis provides a sustainable route for its production. The transesterification of 1-butanol (B46404) with this compound, catalyzed by lipases such as Candida antarctica lipase B (CaLB), is an effective method for producing butyl butyrate. researchgate.net
This reaction benefits from the irreversible nature of the tautomerization of the vinyl alcohol by-product, which drives the reaction to completion. The process can be carried out in organic solvents, and research has focused on optimizing reaction parameters and enzyme immobilization to enhance yield and catalyst reusability. researchgate.net While other methods, such as direct esterification between butyric acid and butanol, are also used, the transesterification with this compound is often preferred for achieving high conversion rates under mild conditions. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Citronellyl butyrate |
| Citronellol |
| Capsaicin |
| Vanillylamine |
| Dihydromyricetin (DHM) |
| 7-O-acyl-DHM |
| 3-O-acyl-DHM |
| Butyl butyrate |
| 1-butanol |
| Acetaldehyde |
| Vinyl acetate |
| Tyrosol |
| Phenylethanol |
| Vanillyl alcohol |
Environmental and Health Considerations in Academic Research
Environmental Fate and Transport
The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. cdc.gov Understanding these processes for vinyl butyrate (B1204436) is essential for assessing its environmental impact. cdc.govontosight.ai
The extensive application of vinyl butyrate in the polymer industry and various consumer materials is a primary source of its emission into the atmosphere. rsc.orgresearchgate.net Its use as a monomer in polymerization reactions and as a component in paints and plastics contributes to its release. ontosight.ainih.govnj.gov The compound's volatility, indicated by its vapor pressure, facilitates its entry into the atmosphere during production, handling, storage, and use. nj.govlookchem.com Industrial processes are a significant pathway for the fugitive emission of such pollutants. researchgate.net
Once in the atmosphere, this compound is subject to degradation through chemical transformation processes. rsc.orgresearchgate.net A primary pathway for its atmospheric degradation is through oxidation initiated by hydroxyl (OH) radicals. rsc.orgresearchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) calculations have indicated that important species resulting from the oxidation of this compound have the potential to undergo photolysis. rsc.orgresearchgate.net
Research into the OH-initiated oxidation of this compound reveals a complex mechanism. rsc.org Kinetic models show that the reaction pathway and rate have a noticeable dependence on temperature and pressure. rsc.orgresearchgate.net The chemical transformation initiated by OH radicals is a critical factor in determining the atmospheric lifetime and fate of this compound. rsc.org Polymers derived from vinyl esters, such as poly(vinyl ketones), are also known to undergo photodegradation under UV light through mechanisms like Norrish type I or type II reactions. nih.gov Similarly, poly(vinyl butyral) (PVB) can be photodegraded in the presence of a photocatalyst like TiO2 under UV illumination. acs.org
| Atmospheric Process | Reactants | Key Findings | Environmental Implication |
| Photochemical Oxidation | This compound + OH radicals | OH-initiated oxidation is a primary degradation pathway. rsc.orgresearchgate.net The reaction mechanism shifts with temperature. rsc.org | Determines the atmospheric lifetime of this compound. rsc.org |
| Photolysis | Oxidation products of this compound | Key intermediate species from the oxidation process can potentially undergo photolysis. rsc.orgresearchgate.net | Contributes to the further breakdown of the compound in the atmosphere. rsc.org |
Studies suggest that this compound is not a persistent organic pollutant. rsc.orgresearchgate.net This indicates that it is unlikely to bioaccumulate significantly in ecosystems. rsc.orgresearchgate.netnih.gov The degradation of its polymer, polyvinyl butyral (PVB), however, is known to be resistant to biodegradation under typical environmental conditions due to the stability of its chemical structure. schem.net In contrast, another related polymer, polyvinyl alcohol (PVA), is considered to have good biodegradability. schem.net Blends of poly(ε-caprolactone) (PCL) with PVB have been shown to be biodegradable, with the rate increasing with the percentage of PCL in the blend. publish.csiro.au While some synthetic polymers like PCL are biodegradable, the all-carbon backbone of polyvinyl esters makes them less susceptible to microbial degradation. publish.csiro.auresearchgate.net The potential for accumulation of contaminants in the ecosystem is a significant concern, as persistent chemicals can biomagnify through the food chain. nih.govfisheriesjournal.com
Secondary pollutants are formed in the atmosphere through chemical reactions of primary pollutants. savemyexams.comclarity.io The atmospheric oxidation of this compound is a process that can lead to the formation of such secondary pollutants. rsc.orgresearchgate.net Specifically, the secondary chemistry involving the reaction of the main oxidation product of this compound with molecular oxygen (O2) and its subsequent reactions with nitric oxide (NO) has been characterized. rsc.orgresearchgate.net
Research has revealed that the dominant channel under atmospheric conditions involves the formation of [4-(ethenyloxy)-4-oxobutan-2-yl]oxidanyl, which then reacts with nitric oxide. rsc.orgresearchgate.net This series of reactions raises an environmental concern regarding the formation of nitrogen dioxide (NO2), a known air pollutant. rsc.orgresearchgate.net The formation of secondary pollutants like NO2 is dependent on factors such as the presence of primary pollutants and sunlight. savemyexams.comescholarship.org
Toxicological Research
Toxicological research investigates the adverse effects of chemical substances on living organisms. For aliphatic esters like this compound, the mode of toxic action is often related to narcosis, a non-specific and reversible alteration of cellular membranes. farmaciajournal.com
Academic research has explored the toxicological profile of this compound and related vinyl esters through various studies.
In Vitro Studies: Research on vinyl esters has demonstrated that they are significantly less cytotoxic than (meth)acrylate-based monomers in studies using osteoblast-like cells. researchgate.net While acrylates can degrade into undesirable acrylic acid derivatives, vinyl esters produce acetaldehyde, which is metabolized into acetic acid. researchgate.net The degradation product of vinyl ester photopolymers is poly(vinyl alcohol) (PVA), which has established biocompatibility. researchgate.net Other in vitro studies on related butyrate-releasing compounds, such as N-(1-carbamoyl-2-phenyl-ethyl) butyramide, have shown no genotoxicity in the Ames Test and the Micronucleus Test. nih.gov Studies on the hydrolysis of esters in nasal tissue homogenates have used substrates like α-naphthyl butyrate to determine carboxylesterase activity, which is relevant for understanding the metabolism of inhaled ester compounds. epa.gov
In Vivo Studies: In an in vivo study, 3D scaffolds made from vinyl ester-based formulations were implanted into surgical defects in rabbits, and the histological results confirmed excellent biocompatibility. researchgate.net A quantitative structure-activity relationship (QSAR) study modeled the toxicity of a series of aliphatic esters, including this compound, to aquatic organisms. farmaciajournal.com This type of research is valuable for estimating the toxic potencies of compounds in aquatic environments. farmaciajournal.com For related compounds like phenethyl butyrate, repeat-dose toxicity tests showed no significant toxicity, and they were not found to be mutagenic. researchgate.net
| Study Type | Compound/Class | Organism/Cell Line | Key Findings |
| In Vitro Cytotoxicity | Vinyl Esters | Osteoblast-like cells | Significantly less cytotoxic than (meth)acrylates. researchgate.net |
| In Vivo Biocompatibility | Vinyl Ester-based 3D scaffold | New Zealand white rabbits | Excellent biocompatibility observed in bone defects. researchgate.net |
| In Vitro Genotoxicity | N-(1-carbamoyl-2-phenyl-ethyl) butyramide | Salmonella typhimurium (Ames Test) | Non-mutagenic. nih.gov |
| In Vitro Genotoxicity | N-(1-carbamoyl-2-phenyl-ethyl) butyramide | Human peripheral blood lymphocytes (Micronucleus Test) | Did not induce chromosome breaks. nih.gov |
| QSAR Aquatic Toxicity | This compound | Aquatic organisms (general model) | Toxic activity value (A) of -0.3825 calculated. farmaciajournal.com |
Metabolism and Excretion Pathways of Butyrate Derivatives
Upon absorption, this compound is expected to be hydrolyzed into vinyl alcohol and butyric acid. The subsequent metabolism would follow the pathways of butyrate. Butyrate is predominantly metabolized in the colon, where it serves as a primary energy source for colonocytes, fulfilling up to 70% of their energy needs. nih.gov The liver and kidneys also play a role in its metabolism. nih.gov
The primary metabolic pathway for butyrate is mitochondrial β-oxidation, which converts it to acetyl-CoA. nih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP. nih.gov Other metabolic fates for butyrate include its conversion into fatty acids, cholesterol, and ketone bodies. nih.gov
Two main enzymatic pathways are involved in the initial conversion of butyrate to butyryl-CoA:
Butyryl-CoA/acetate (B1210297) CoA transferase mdpi.com
Phosphotransbutyrylase-butyrate kinase mdpi.com
Regarding excretion, the majority of butyrate is utilized by the body for energy. A smaller portion, approximately 10%, is excreted in the feces. nih.gov The amount of butyrate metabolized can also be tracked by the excretion of CO2 in breath. nih.gov
Occupational Exposure and Health Impacts
Occupational exposure to this compound can occur through inhalation and dermal contact. nj.gov The primary health impacts associated with acute exposure are irritation to the skin and eyes. nj.gov Inhalation of this compound vapors can also affect the respiratory system. nj.gov Some data suggests it may act as a neurotoxin and dermatotoxin. nih.gov
Currently, no specific occupational exposure limits have been established for this compound. nj.gov In the absence of formal limits, adherence to safe work practices is crucial. Recommendations for minimizing exposure include:
Using enclosed operations where possible. nj.gov
Implementing local exhaust ventilation at the site of chemical release. nj.gov
Wearing appropriate personal protective equipment, including protective work clothing, gloves, and eye protection such as goggles or a face shield. nj.govepa.gov
Ensuring immediate and thorough washing after exposure. nj.gov
Providing emergency eye wash fountains and showers in the immediate work area. nj.gov
For the related compound, butyric acid, contact can severely irritate and burn the skin and eyes, and inhalation can irritate the nose, throat, and lungs. nj.gov Repeated exposure may lead to bronchitis. nj.gov
Safety Assessment of Butyric Acid-Rich Formulations
In academic and clinical research, the safety of novel formulations designed to deliver butyrate has been a key focus. A comprehensive safety assessment program was conducted for a palatable butyric acid-rich triglyceride oil intended for pediatric use. nih.govresearchgate.net This program included a suite of toxicological studies compliant with OECD guidelines.
The key studies and findings from this safety assessment include:
Ames Test (OECD 471): The formulation was found to be non-mutagenic. nih.govresearchgate.net
Human Lymphocyte Micronucleus Assay (OECD 487): The oil was determined to be not clastogenic or aneugenic. nih.govresearchgate.net
90-Day Rat Repeat Dose Toxicity Study (OECD 408): No treatment-related adverse effects were observed on a wide range of parameters, including clinical signs, body weight, food consumption, and clinical chemistry. nih.govresearchgate.net
Reproductive/Developmental Toxicity Study: The study showed no adverse effects on the parent generation or their offspring at the highest dose tested. nih.govresearchgate.net
Collectively, these studies established a "no observed adverse effect level" (NOAEL) of 4,650 mg/kg/day, confirming the high safety profile of this specific butyrate formulation. nih.govresearchgate.net
Waste Management and Recycling Research
The management of waste associated with this compound pertains to both the monomer itself and, more significantly, the polymer it is used to create, polyvinyl butyral (PVB).
For the chemical compound this compound, proper disposal is critical. It may be necessary to manage it as a hazardous waste. nj.gov Consultation with local or regional environmental protection agencies is recommended for specific disposal guidelines. nj.gov The material can be disposed of through controlled incineration at a licensed chemical destruction plant. chemicalbook.com Emptied containers that previously held this compound can be recycled after being completely drained. carlroth.com
The bulk of recycling research focuses on polyvinyl butyral (PVB), the specialty polymer widely used as an interlayer in laminated safety glass for automotive and architectural applications. mdpi.combuaa.edu.cn Landfilling has been the primary disposal method for post-consumer PVB, but this is changing due to the material's value and non-degradable nature. buaa.edu.cnresearchgate.netnih.gov
Current research into PVB recycling explores several strategies:
Mechanochemical Treatment: An innovative and efficient method to separate PVB from laminated glass, resulting in highly pure retrieved PVB with minimal glass residue. mdpi.com
Remelting-Restabilization: This approach involves melting the retrieved PVB and adding antioxidants to inhibit thermo-oxidative degradation, allowing it to be reprocessed for a second service life. mdpi.com
Dissolution-Precipitation: This chemical recycling method involves dissolving the PVB waste in a solvent like tetrahydrofuran (B95107) (THF) and then precipitating it with another agent such as n-hexane. mdpi.com
Secondary Applications: Recycled PVB is being used to produce dispersions for applications in carpets, paints, textiles, and building materials. mdpi.com It is also being investigated as a toughening agent for other polymers and for use in filtration, adsorption, and foaming materials. buaa.edu.cn
The primary challenges in PVB recycling include the efficient separation of glass from the polymer, the categorization of different PVB grades, and addressing degradation that may have occurred during the product's life cycle. nih.gov
Recycling of Poly(vinyl butyral) (PVB) from Laminated Glass Wastes
Poly(vinyl butyral) (PVB) is the primary interlayer used in laminated safety glass for automotive and architectural applications due to its strong binding, optical clarity, and impact resistance. However, the end-of-life disposal of laminated glass presents a significant environmental challenge. mdpi.commdpi.com Annually, a substantial amount of PVB from sources like end-of-life vehicles ends up in landfills or is incinerated, as glass recyclers traditionally focus only on recovering the glass component. mdpi.com Academic research has been actively exploring sustainable and efficient methods to recycle and revalorize this valuable polymer.
The principal challenge in PVB recycling is its effective separation from the glass shards to which it strongly adheres. Research has investigated several routes to achieve this, primarily categorized as mechanical, chemical, and mechanochemical methods.
Mechanical Separation: This approach involves physically breaking down the laminated glass and then separating the PVB from the glass fragments. Techniques such as shredding, milling, and vibration are employed. mdpi.commdpi.com One study focused on mechanical separation through vibration, which proved effective in separating the glass cullet from the PVB film. mdpi.com However, purely mechanical methods can be energy-intensive and may not achieve the purity required for high-value applications, often leaving residual glass in the PVB. mdpi.com
Chemical Separation: This method utilizes chemical agents to weaken the bond between the glass and the PVB interlayer. Studies have explored the use of various solvents and solutions. For instance, research has proposed dissolving the post-consumer PVB in organic solvents like 2-propanol and ethyl acetate to separate it from solid contaminants. nih.gov While effective, this process requires careful management of solvents and can be costly. Another approach involves using alkaline solutions to loosen the adhesion, but this carries the risk of saponifying the plasticizer within the PVB, which is an undesirable side effect. mdpi.com
Mechanochemical Separation: This hybrid approach combines mechanical action with chemical treatment and has shown significant promise. One study developed a process using a nonionic surfactant (D201) in conjunction with mechanical stirring. researchgate.net By optimizing parameters such as surfactant concentration, stirring speed, temperature, and time, researchers were able to achieve nearly complete separation of PVB from glass. researchgate.net This method is considered environmentally friendly and has the potential for large-scale production. researchgate.net A study combining mechanical treatment with a subsequent washing step achieved a decomposition efficiency of 99.85%. mdpi.com
The table below summarizes and compares the findings from academic research on different PVB recycling methods.
Interactive Data Table: Comparison of PVB Recycling Methods from Laminated Glass
| Recycling Method | Description | Key Research Findings & Parameters | Reported Efficiency | Source(s) |
|---|---|---|---|---|
| Mechanical Separation | Employs physical force (e.g., vibration, milling) to separate glass from PVB. | Vibration can effectively separate glass cullet. Increased stirring speed (from 200 to 600 rpm) in a hydrodynamic setup increased separation efficiency from 38.95% to 69.14%. | Up to 69.14% for hydrodynamic force alone. | mdpi.comresearchgate.net |
| Chemical Separation | Uses solvents or chemical solutions to dissolve PVB or weaken its adhesion to glass. | Dissolution in a binary solvent of 2-propanol and ethyl acetate is faster than in 2-propanol alone. Optimal dissolution time of 35 minutes was achieved at 318.15 K with a stirrer speed of 500 rpm. | High, but depends on solvent choice and conditions. | nih.gov |
| Mechanochemical Separation | Combines mechanical action with a chemical agent (e.g., surfactant). | Optimal conditions found to be 30 vol% of D201 nonionic surfactant, 400 rpm stirring speed, 35°C, and 1-hour operation time. | Nearly complete separation; 99.85% decomposition efficiency reported in a combined mechanical/washing process. | mdpi.comresearchgate.net |
Characterization Strategies for Post-Consumer PVB Grades
To ensure the quality and suitability of recycled PVB for secondary applications, especially for closed-loop recycling into new interlayer films, a thorough characterization is essential. mdpi.com Academic studies have established a comprehensive strategy involving multiple analytical techniques to assess the key properties of post-consumer PVB. researchgate.net This characterization focuses on identifying the type and content of plasticizers, evaluating the extent of degradation, and determining the polymer's thermal and molecular properties. mdpi.comresearchgate.net
PVB is a random terpolymer consisting of vinyl butyral, vinyl alcohol, and vinyl acetate units. mdpi.com It is typically plasticized (20-40% w/w) with substances like triethylene glycol bis(2-ethylhexanoate) (3GO) or dibutyl sebacate (B1225510) (DBS) to achieve the desired flexibility and adhesion. mdpi.comresearchgate.net The properties of recycled PVB can vary significantly depending on its original application (e.g., automotive vs. architectural) and its service life. mdpi.com
A multi-faceted analytical approach is therefore necessary:
Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used for the qualitative identification of the main functional groups in PVB and its plasticizers. mdpi.com While FT-IR can confirm the presence of characteristic PVB peaks (e.g., C-O-C stretching around 1140 and 996 cm⁻¹) and plasticizer peaks (e.g., ester carbonyl group around 1740 cm⁻¹), it is generally not used for precise quantification without calibration. mdpi.comresearchgate.net Studies show minor differences between the spectra of virgin and post-consumer PVB, indicating that the basic chemical structure is often retained. mdpi.com
Thermogravimetric Analysis (TGA): TGA is crucial for quantifying the plasticizer content in PVB. mdpi.com The analysis typically shows a two-step weight loss for plasticized PVB: the first step corresponds to the evaporation of the plasticizer, and the second to the thermal decomposition of the polymer itself. mdpi.com For example, research has shown that the decomposition of new PVB begins around 200°C, while recycled PVB can show an earlier decomposition stage between 180-350°C due to plasticizer loss. mdpi.com The plasticizer content in recycled samples has been found to be in the range of 27.7–30.3 wt%. mdpi.com
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of PVB. The Tg is highly dependent on the plasticizer content. Unplasticized PVB has a Tg of around 71°C, whereas plasticized PVB exhibits a much lower Tg, typically in the range of 15-16°C. mdpi.com This allows for an indirect assessment of the plasticizer's effectiveness.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the chemical structure, including the type and content of plasticizers and the molar ratio of the vinyl butyral, vinyl alcohol, and vinyl acetate units in the polymer chain. researchgate.net It can also provide insights into potential degradation that may have occurred during the material's life cycle. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly effective for the definitive identification of plasticizers. Research has used GC-MS to identify dibutyl sebacate as a dominant plasticizer in some recycled PVB grades.
The following interactive data table summarizes the key findings from the characterization of various PVB samples as reported in academic literature.
Interactive Data Table: Characterization Data for Virgin and Post-Consumer PVB
| Analytical Technique | Sample Type | Key Findings | Quantitative Data | Source(s) |
|---|---|---|---|---|
| FT-IR Spectroscopy | Virgin & Recycled PVB | Confirmed characteristic peaks for PVB (C-O-C stretch) and plasticizers (C=O stretch). No major chemical variations observed between virgin and recycled grades. | Peaks at ~1140, 996 cm⁻¹ (PVB); ~1740 cm⁻¹ (plasticizer). | mdpi.comresearchgate.net |
| Thermogravimetric Analysis (TGA) | Unplasticized PVB | Single-step decomposition. | Onset of decomposition (T₅%) at ~344°C. | mdpi.com |
| Plasticized PVB (virgin) | Two-step weight loss (plasticizer evaporation, then polymer decomposition). | Plasticizer content: ~29.1 wt%. Polymer decomposition Td: ~379°C. | mdpi.com | |
| Recycled PVB | Two-step weight loss. | Plasticizer content: 27.7–30.3 wt%. Average weight loss due to plasticizers: 13.62% between 250-350°C. | mdpi.commdpi.com | |
| Differential Scanning Calorimetry (DSC) | Unplasticized PVB | Determination of Glass Transition Temperature (Tg). | Tg: ~71°C. | mdpi.com |
| Plasticized PVB | Lowered Tg due to plasticizer presence. | Tg: ~15-16°C. | mdpi.com | |
| NMR Spectroscopy | Virgin & Recycled PVB | Confirmed random terpolymer structure. Identified plasticizers such as 3GO and DBS. | Vinyl Butyral: up to 80%, Vinyl Alcohol: 18-24%, Vinyl Acetate: 1-4%. | mdpi.comresearchgate.net |
| GC-Mass Spectrometry | Recycled PVB | Identification of specific plasticizers. | Dominant plasticizer identified as Dibutyl Sebacate (DBS). |
Emerging Research Areas and Future Perspectives
Novel Polymer Architectures and Composites Incorporating Vinyl Butyrate (B1204436)
The development of new polymers and composites featuring vinyl butyrate is a burgeoning field of materials science. Researchers are actively designing innovative polymer structures to harness and enhance the unique properties of this compound for specialized applications.
Recent studies have focused on creating sophisticated polymer architectures beyond simple homopolymers. This includes the synthesis of block copolymers, graft copolymers, and star polymers, which allow for precise control over the material's properties at a molecular level. nih.govugent.be For instance, the combination of poly(vinyl acetate) with poly(this compound) has been explored to create copolymers with tunable solubility in supercritical carbon dioxide, which can act as stabilizers for dispersion polymerization. uq.edu.au Another area of interest is the creation of two-dimensional polymer networks within metal-organic frameworks (MOFs), where the polymerization of vinyl esters like this compound is confined, leading to unique block architectures. researchgate.net
The incorporation of this compound into composite materials is also an active area of research. By blending poly(this compound) (PVB) with other materials, scientists aim to create composites with enhanced characteristics. mgesjournals.com Research has shown that reinforcing a PVB matrix with natural fibers, such as kenaf, can improve impact energy absorption, making it suitable for applications like ballistic protection. researchgate.net The addition of nanofillers like silica (B1680970) nanoparticles to aramid fiber/PVB composites has also been shown to significantly improve mechanical properties. researchgate.net Furthermore, composites of PVB with materials like poly(ethylene terephthalate) (PET) are being developed for applications in nonwoven fabrics. researchgate.net The creation of asymmetric poly(vinyl butyral)-TiO2 composite membranes demonstrates the versatility of PVB in forming advanced materials for separation processes. researcher.life The inherent properties of PVB, such as strong binding ability, optical clarity, and flexibility, make it a valuable component in designing novel composite materials. mgesjournals.com
Table 1: Examples of Novel Polymer Architectures and Composites with this compound
| Polymer/Composite Type | Components | Potential Applications | Research Focus |
| Copolymers | This compound, Vinyl Acetate (B1210297), Vinyl Octanoate | Stabilizers for polymerization in scCO₂ | Tuning solubility and steric stabilization. uq.edu.au |
| Block Copolymers | This compound within Metal-Organic Frameworks | Nanostructured materials | Creating 2D polymer networks with novel block architectures. researchgate.net |
| Fiber-Reinforced Composites | Poly(this compound), Kenaf fibers, Aramid fibers | Ballistic protection, Impact resistance | Enhancing mechanical strength and energy absorption. researchgate.net |
| Nanocomposites | Poly(this compound), Silica nanoparticles | High-performance materials | Improving mechanical and viscoelastic properties. researchgate.net |
| Sheath-Core Composite Fibers | Poly(this compound), Poly(ethylene terephthalate) | Nonwoven fabrics | Investigating structure and tensile strength. researchgate.net |
| Asymmetric Composite Membranes | Poly(vinyl butyral), Titanium Dioxide (TiO₂) | Separation processes | Controlling membrane structure and properties. researcher.life |
Advanced Catalysis for Sustainable this compound Synthesis
In line with the principles of green chemistry, a significant research effort is focused on developing more sustainable and efficient methods for synthesizing this compound. Advanced catalytic systems are at the heart of this endeavor, aiming to reduce environmental impact and improve economic viability.
One of the most promising areas is the use of biocatalysts, particularly lipases. researchgate.net Enzymes like Candida antarctica lipase (B570770) B (CALB) have been shown to effectively catalyze the transesterification of vinyl acetate with butyric acid or the reaction of this compound with 1-butanol (B46404) to produce butyl butyrate. researchgate.netnih.govmdpi.com Research is exploring the use of ionic liquids to enhance the activity and stability of these enzymes. mdpi.com For example, CALB has demonstrated higher activity in more hydrophobic ionic liquids. mdpi.com Immobilizing enzymes in novel supports, such as hybrid monolithic bioreactors, is another strategy to improve productivity and enable continuous-flow processes. nih.gov
Beyond biocatalysis, investigations into other catalytic systems are ongoing. The goal is to replace traditional, often hazardous, catalysts with more environmentally benign alternatives. This includes the development of solid acid catalysts and novel transition metal complexes that can facilitate the synthesis of this compound under milder conditions and with higher selectivity.
Refined Computational Models for Predicting Environmental Behavior and Material Properties
Computational modeling has become an indispensable tool for modern chemical research, offering insights that can guide experimental work and accelerate the development of new materials and processes.
In the context of this compound, researchers are developing and refining computational models to predict its environmental fate and potential toxicity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are being built to correlate the molecular structure of esters, including this compound, with their aquatic toxicity. nih.govresearchgate.netresearchgate.net These models can help in the early-stage assessment of the environmental impact of new chemicals, reducing the need for extensive animal testing. jst.go.jp The ECOSAR (Ecological Structure Activity Relationships) model is one such tool used for predicting the aquatic toxicity of various chemical classes, including vinyl esters. epa.gov Theoretical studies using methods like density functional theory (DFT) are also employed to investigate the atmospheric oxidation mechanisms of vinyl esters initiated by radicals like OH and Cl, providing crucial data for atmospheric chemistry models. researchgate.netacs.orgresearchgate.net
Exploration of New Biological Applications of Butyrate Derivatives
The biological activity of butyrate, a short-chain fatty acid, is well-documented, with roles in gut health and as an anti-inflammatory agent. mdpi.commdpi.com This has sparked interest in using this compound as a precursor to develop novel materials and molecules for biomedical applications. juniperpublishers.com
A key area of research is the development of butyrate-releasing polymers for controlled drug delivery. nih.govuchicago.edubiorxiv.orgresearchgate.net Poly(this compound) nanoparticles have been investigated as a means to deliver butyrate for the treatment of inflammatory bowel diseases like colitis. mdpi.com These nanoparticles can be designed to release butyrate slowly, which may help in targeting inflamed tissues and modulating immune responses. mdpi.com Research has also explored the synthesis of copolymers that can be tailored for the tunable and sustainable release of butyrate, which could be beneficial for applications like chronic wound healing. nih.govresearchgate.net
The anti-inflammatory effects of butyrate derivatives are also a significant focus. mdpi.com Studies have shown that butyrate can modulate immune responses and suppress inflammatory pathways, for example, by inhibiting NF-κB pathways in macrophages. The ability of butyrate to enhance intestinal barrier integrity is another property being leveraged in the design of new therapeutic strategies. mdpi.com
Development of Sensors for Material Sorting and Environmental Monitoring
The increasing use of diverse polymeric materials necessitates the development of advanced sensor technologies for efficient recycling and environmental monitoring.
For material sorting, particularly in the recycling of laminated glass which contains a poly(vinyl butyral) (PVB) interlayer, new sensor technologies are being developed. europa.eulurederra.es The SUNRISE project, for example, is focused on creating an innovative optical multisensor sorting tool that uses techniques like Raman, infrared, and fluorescence spectroscopy combined with artificial intelligence algorithms. europa.eulurederra.escetim.essunrise-project.eu This technology aims to classify laminated glass based on the composition and degradation of the PVB, allowing for higher quality recycling. europa.eumdpi.com
In the realm of environmental monitoring, there is a need for sensitive and selective sensors to detect volatile organic compounds (VOCs) like this compound in the air and water. This is crucial for assessing potential exposure in industrial settings and for monitoring environmental quality. Research in this area is focused on developing new sensor materials and platforms that can provide rapid and accurate detection of low concentrations of such chemicals.
Q & A
Q. What are the standard laboratory methods for synthesizing vinyl butyrate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of vinyl alcohol with butyric acid or transesterification reactions. Key parameters include temperature control (to avoid polymerization of vinyl esters) and acid catalysis (e.g., sulfuric acid) to enhance reaction efficiency. Gas chromatography (GC) with Carbowax 20M or polyethylene glycol columns is used to monitor reaction progress and purity . Optimization involves iterative adjustments of molar ratios (e.g., acid:alcohol), catalyst concentration, and reaction time, validated by spectral analysis (IR, NMR) .
Example GC Conditions (from NIST):
| Column Type | Active Phase | Temperature (°C) | Reference |
|---|---|---|---|
| Capillary | Carbowax 20M | 1045 | Vinogradov, 2004 |
| Capillary | Polyethylene Glycol | 1045 | MacLeod, 1981 |
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
Reproducibility requires strict documentation of variables: reagent purity, solvent selection, and ambient conditions (humidity, temperature). Cross-referencing spectral data (e.g., IR absorption at 1740 cm⁻¹ for ester carbonyl groups) with databases like NIST or PubChem ensures consistency . Pre-experimental calibration of instruments (e.g., GC-MS) and adherence to factorial design principles (e.g., controlling catalyst concentration as an independent variable) minimize variability .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound’s flash point of 68°F (20°C) necessitates storage in flame-proof cabinets and use of inert atmospheres during reactions. Personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles, is mandatory. Ventilation systems must meet OSHA standards to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or AI-driven models enhance this compound synthesis optimization?
AI algorithms integrate reaction kinetics and thermodynamic data to predict optimal conditions (e.g., temperature gradients, solvent polarity). For instance, COMSOL simulations model heat transfer in batch reactors to prevent thermal degradation. Machine learning frameworks trained on PubChem datasets can propose novel catalysts or solvent systems, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data during this compound characterization?
Discrepancies in GC retention indices or mass spectral fragmentation patterns often arise from impurities or isomerization. Researchers should:
Q. How can factorial design improve the scalability of this compound production for pilot studies?
Factorial experiments systematically vary factors (e.g., pressure, catalyst loading) to identify interactions affecting yield. A 2³ design (three factors at two levels) isolates critical variables. For example, a study might reveal that increasing pressure beyond 1 atm disproportionately accelerates side reactions, guiding scalable reactor design .
Example Factorial Design Table :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst Loading | 0.5 mol% | 1.5 mol% |
| Pressure | 1 atm | 2 atm |
Q. What methodologies validate the environmental impact of this compound in degradation studies?
Accelerated degradation assays under UV light or enzymatic exposure (e.g., esterases) quantify hydrolysis rates. LC-MS/MS monitors butyric acid release as a degradation marker. Lifecycle assessment (LCA) models, parameterized with EPA guidelines, predict ecological persistence and toxicity .
Data Management & Literature Practices
Q. How should researchers curate and share spectral data for this compound to ensure compliance with FAIR principles?
Q. What criteria distinguish high-quality literature sources for this compound research?
Prioritize peer-reviewed journals with experimental details (e.g., Journal of Chromatography for GC methods) and cross-check data against authoritative databases (PubChem, CAS Common Chemistry). Avoid sources lacking spectral validation or methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
